2-Acetamido-3-(benzylthio)propanoic acid
Description
Properties
IUPAC Name |
2-acetamido-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340041 | |
| Record name | N-Acetyl-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19538-71-7 | |
| Record name | N-Acetyl-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-cysteine, is a derivative of the amino acid cysteine. In this compound, the thiol group of cysteine is protected by a benzyl group, and the amino group is acetylated. This modification makes it a valuable building block in the synthesis of more complex molecules and a subject of interest in metabolic and toxicological studies. For instance, N-acetyl-S-benzyl-L-cysteine is known as a metabolite of toluene.[1] This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailed experimental protocols, and relevant physicochemical data to support researchers in its preparation and application.
Core Data Presentation
Quantitative data for the L-enantiomer of the target molecule, N-acetyl-S-benzyl-L-cysteine, is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃S | [2][3] |
| Molecular Weight | 253.32 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 144-146 °C | [4] |
| Boiling Point | 506.2 °C at 760 mmHg | [4] |
| Density | 1.246 g/cm³ | [4] |
| Solubility | Very soluble in water | [4] |
| CAS Number | 19542-77-9 (for L-enantiomer) | [3] |
Synthesis Pathway
The most direct synthetic route to this compound involves a two-step process starting from L-cysteine:
-
S-benzylation of L-cysteine : The thiol group of L-cysteine is reacted with a benzylating agent, typically benzyl chloride, under basic conditions to form S-benzyl-L-cysteine.
-
N-acetylation of S-benzyl-L-cysteine : The amino group of the resulting S-benzyl-L-cysteine is then acetylated using acetic anhydride to yield the final product.
This sequence is generally preferred to minimize potential side reactions. The following diagram illustrates this synthetic pathway.
Experimental Protocols
The following protocols are based on established methods for S-alkylation and N-acetylation of amino acids and provide a comprehensive workflow for the synthesis.
Step 1: Synthesis of S-Benzyl-L-cysteine
This procedure details the S-benzylation of L-cysteine.
Materials:
-
L-cysteine
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.
-
Isolation: The product, S-benzyl-L-cysteine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum.
Step 2: Synthesis of this compound (N-acetyl-S-benzyl-L-cysteine)
This procedure describes the N-acetylation of S-benzyl-L-cysteine.
Materials:
-
S-benzyl-L-cysteine
-
Acetic anhydride
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolution: Suspend S-benzyl-L-cysteine (1 equivalent) in water in a round-bottom flask.
-
Acetylation: Cool the suspension in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction: Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
The following diagram outlines the general experimental workflow.
Potential Side Reactions and Mitigation
S-benzylation Step:
-
Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of the disulfide dimer, cystine.
-
Mitigation: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
-
Over-alkylation: Reaction at the amino group can occur, although it is less favorable under these conditions.
-
Mitigation: Careful control of stoichiometry and reaction temperature can reduce this side reaction.
-
N-acetylation Step:
-
Diacetylation: In the presence of a large excess of acetic anhydride and more forcing conditions, the carboxylic acid could potentially form a mixed anhydride, leading to other products.
-
Mitigation: Controlling the stoichiometry of acetic anhydride and maintaining a low reaction temperature are crucial.
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water.
-
Mitigation: The reaction is typically performed with a sufficient excess of acetic anhydride to account for some hydrolysis.
-
Stereochemical Considerations
The protocols described herein utilize L-cysteine as the starting material, which will result in the synthesis of the L-enantiomer of this compound. To synthesize the racemic (DL) form, DL-cysteine should be used as the starting material. The reaction conditions are generally applicable to the racemic starting material as well.
Conclusion
This technical guide provides a robust framework for the synthesis of this compound. By following the detailed protocols and being mindful of the potential side reactions, researchers can reliably prepare this compound for a variety of applications in chemical synthesis and biomedical research. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthesis process.
References
An In-depth Technical Guide to N-acetyl-S-benzyl-DL-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-S-benzyl-DL-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an N-acetyl group and an S-benzyl group. This modification of the cysteine structure imparts specific physicochemical properties and potential biological activities that are of interest to researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of N-acetyl-S-benzyl-DL-cysteine, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological roles and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-acetyl-S-benzyl-DL-cysteine is fundamental for its application in research and development. While experimental data for the DL-racemic mixture is limited, a combination of computed data and information on related compounds provides valuable insights.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of N-acetyl-S-benzyl-DL-cysteine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | PubChem[1] |
| Molecular Weight | 253.32 g/mol | PubChem[1] |
| IUPAC Name | 2-acetamido-3-(benzylsulfanyl)propanoic acid | PubChem[1] |
| CAS Number | 19538-71-7 | PubChem |
| Appearance | White to off-white solid (based on related compounds) | N/A |
| Melting Point | No experimental data available for the DL-form. For the related N-acetyl-L-cysteine, the melting point is reported as 109.5 °C.[2] | N/A |
| Solubility | No specific data for the DL-form. The deuterated L-cysteine analog is slightly soluble in DMSO and methanol.[3] For the related N-acetyl-L-cysteine, solubility is ~50 mg/mL in ethanol, DMSO, and dimethylformamide, and ~30 mg/mL in PBS (pH 7.2).[4] | N/A |
| pKa | No experimental data available. | N/A |
Computed Physicochemical Properties
Computational models provide additional insights into the molecular characteristics of N-acetyl-S-benzyl-DL-cysteine.
| Property | Value | Source |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 253.077264 g/mol | PubChem[1] |
| Monoisotopic Mass | 253.077264 g/mol | PubChem[1] |
| Topological Polar Surface Area | 87.9 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis, purification, and analysis of N-acetyl-S-benzyl-DL-cysteine. The following sections provide methodologies based on established procedures for similar compounds.
Synthesis of N-acetyl-S-benzyl-DL-cysteine
Materials:
-
N-acetyl-DL-cysteine
-
Benzyl chloride
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-acetyl-DL-cysteine in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of a base, like sodium hydroxide, to deprotonate the thiol group.
-
Slowly add benzyl chloride to the reaction mixture with stirring.
-
The reaction is typically carried out at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude N-acetyl-S-benzyl-DL-cysteine.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]
Characterization:
The synthesized product should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[7][8][9]
-
FT-IR Spectroscopy: To identify the functional groups present.[9]
-
Mass Spectrometry: To confirm the molecular weight.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for the analysis and quantification of N-acetyl-S-benzyl-DL-cysteine. The following is a general method that can be optimized for specific applications.[3][10][11][12][13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Example Gradient Program:
| Time (min) | % Aqueous | % Organic |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10-20 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Biological Activity and Signaling Pathways
The biological activity of N-acetyl-S-benzyl-DL-cysteine is not as extensively studied as its parent compound, N-acetyl-L-cysteine (NAC). However, based on its chemical structure and the known activities of NAC and related mercapturic acids, several potential biological roles and mechanisms of action can be inferred.
Role as a Glutathione Precursor and Antioxidant
Similar to NAC, N-acetyl-S-benzyl-DL-cysteine can be deacetylated in the body to release S-benzyl-DL-cysteine. While the S-benzyl group is not as readily cleaved as the free thiol in cysteine, the N-acetylcysteine moiety suggests a potential role in replenishing intracellular cysteine levels, thereby supporting the synthesis of the major endogenous antioxidant, glutathione (GSH).[[“]][15] This would contribute to cellular protection against oxidative stress.
The proposed mechanism involves the following steps:
Caption: Potential pathway for N-acetyl-S-benzyl-DL-cysteine to contribute to glutathione synthesis.
The Mercapturic Acid Pathway and Detoxification
N-acetyl-S-benzyl-DL-cysteine is structurally a mercapturic acid. The mercapturic acid pathway is a major detoxification route in the body for a wide range of electrophilic xenobiotics and their metabolites.[16] In this pathway, electrophilic compounds are conjugated with glutathione, and subsequent enzymatic processing leads to the formation of N-acetylcysteine S-conjugates (mercapturic acids) that are then excreted in the urine. S-benzylmercapturic acid, which is the L-enantiomer of the title compound, is a known urinary biomarker for exposure to toluene.[17][18]
Caption: The mercapturic acid pathway leading to the formation and excretion of S-benzylmercapturic acid.
Potential Modulation of Signaling Pathways
Given the well-established effects of N-acetyl-L-cysteine on various signaling pathways, it is plausible that N-acetyl-S-benzyl-DL-cysteine could exert similar modulatory effects. The antioxidant properties of NAC are known to influence redox-sensitive signaling cascades.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: NAC is known to activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes.
-
Transforming growth factor-beta (TGF-β) Signaling: NAC has been shown to inhibit TGF-β signaling, which is implicated in fibrosis and other pathological processes.
-
Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) Pathways: These pathways are involved in cell survival, proliferation, and metabolism, and can be modulated by the cellular redox state, which may be influenced by N-acetyl-S-benzyl-DL-cysteine.
The following diagram illustrates the potential influence of N-acetyl-S-benzyl-DL-cysteine on these key signaling pathways, extrapolated from the known actions of NAC.
Caption: Potential modulation of key cellular signaling pathways by N-acetyl-S-benzyl-DL-cysteine.
Conclusion
N-acetyl-S-benzyl-DL-cysteine is a molecule with a range of interesting physicochemical properties and potential biological activities. While there is a need for more extensive experimental data specifically for the DL-racemic mixture, the information available for related compounds provides a solid foundation for further research. Its structural similarity to N-acetyl-L-cysteine suggests potential as an antioxidant and a modulator of key cellular signaling pathways. Furthermore, its identity as a mercapturic acid highlights its relevance in the study of xenobiotic metabolism and detoxification. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary foundational knowledge to explore the full potential of N-acetyl-S-benzyl-DL-cysteine in various scientific and drug development applications.
References
- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 7. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]
- 10. ajpp.in [ajpp.in]
- 11. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 12. cdn.insights.bio [cdn.insights.bio]
- 13. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 2-Acetamido-3-(benzylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-L-cysteine. The available literature primarily identifies this compound as a metabolite of xenobiotics, such as toluene, and as a substrate in enzymatic assays, rather than a compound with inherent therapeutic activity. This guide synthesizes the existing, albeit limited, information and provides context through the well-documented activities of its structural analog, N-acetylcysteine (NAC).
Introduction
This compound is a derivative of the amino acid cysteine, characterized by an N-acetyl group and an S-benzyl group. Its role in biological systems has been investigated primarily in the context of toxicology and drug metabolism. While extensive research is available for the related compound N-acetylcysteine (NAC), data on the specific biological activities of this compound are sparse. This document aims to collate the available information and present it in a clear, technical format for researchers and professionals in drug development.
Role as a Xenobiotic Metabolite
The most well-documented role of this compound is as a metabolite of toluene.[1] The Human Metabolome Database identifies N-Acetyl-S-benzyl-L-cysteine as part of the human exposome, indicating its presence in individuals exposed to this compound or its derivatives, rather than as a naturally occurring metabolite.[2] This metabolic pathway is a key detoxification process in the body.
The logical relationship of its formation as a metabolite can be visualized as follows:
Use in Enzymatic Assays
This compound serves as a key product in a nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity.[3] This enzyme is crucial for the detoxification of xenobiotics by catalyzing the N-acetylation of cysteine-S-conjugates.[3] The assay utilizes the acetylation of a model compound to produce N-[14C]acetyl-S-benzyl-L-cysteine, which is then quantified.[3]
The workflow for this enzymatic assay is outlined below:
Comparison with N-acetylcysteine (NAC)
Given the limited data on the intrinsic biological activity of this compound, it is informative to consider the well-established activities of its close structural analog, N-acetylcysteine (NAC). NAC is a widely used therapeutic agent with a variety of documented effects.[4][5][6][7][8][9][10]
Key Biological Activities of NAC:
-
Antioxidant: NAC acts as a precursor to L-cysteine, which is a component of the endogenous antioxidant glutathione.[4][6][8] By replenishing intracellular glutathione stores, NAC helps to protect cells from damage by reactive oxygen species.[4][11]
-
Mucolytic Agent: NAC is used to reduce the viscosity of mucus by breaking disulfide bonds in mucoproteins, thereby facilitating its clearance from the respiratory tract.[6]
-
Antidote for Acetaminophen Poisoning: NAC is the standard treatment for acetaminophen overdose. It works by restoring hepatic glutathione levels, which are depleted by the toxic metabolite of acetaminophen.[4][5]
The primary mechanism of NAC's antioxidant activity is through the replenishment of glutathione, as depicted in the following pathway:
Potential for Biological Activity
While direct evidence is lacking, the structural similarity of this compound to NAC suggests that it could potentially exhibit some biological activities. The presence of the N-acetyl and cysteine moieties could imply a role in redox modulation. However, the bulky S-benzyl group would significantly alter its physicochemical properties, including its solubility, membrane permeability, and interaction with enzyme active sites, likely leading to a different biological profile compared to NAC.
Quantitative Data
A thorough review of the scientific literature reveals a lack of quantitative data regarding the biological activity of this compound, such as IC50 or Ki values. The existing research has not focused on its potential as a bioactive compound.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available in the current literature. The primary experimental context in which this compound is mentioned is in the assay for cysteine-S-conjugate N-acetyltransferase activity, the protocol for which is detailed in the referenced publication.[3]
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-S-benzyl-L-cysteine (HMDB0255061) [hmdb.ca]
- 3. A nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 9. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. N-acetyl cysteine prevents synergistic, severe toxicity from two hits of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of S-benzyl Cysteine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-benzyl cysteine, a derivative of the amino acid cysteine, has a rich history rooted in the fundamental studies of peptide chemistry. Initially recognized for its utility as a protecting group in the chemical synthesis of peptides, its role has expanded significantly. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of S-benzyl cysteine and its derivatives. We delve into its physicochemical properties, detailed experimental protocols for its synthesis and for assessing its biological activity, and explore its interactions with key cellular signaling pathways. This document serves as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the chemistry and biology of this versatile class of compounds.
Discovery and Historical Context
The story of S-benzyl cysteine is intrinsically linked to the development of peptide synthesis. In the mid-20th century, as chemists endeavored to assemble amino acids into defined peptide chains, the challenge of selectively protecting reactive functional groups became paramount. The thiol group of cysteine, being highly nucleophilic, posed a significant hurdle, readily undergoing oxidation to form disulfide bridges or reacting with electrophiles.
The introduction of the benzyl group as a stable and reliable protecting group for the cysteine thiol was a major breakthrough. One of the most celebrated applications of S-benzyl cysteine was in the first chemical synthesis of a polypeptide hormone, oxytocin, by Vincent du Vigneaud and his team in 1953. This monumental achievement, which was recognized with the Nobel Prize in Chemistry in 1955, showcased the robustness of the S-benzyl protecting group, which could withstand the harsh conditions of peptide coupling and was efficiently removed at the final stage to yield the active hormone.
Early synthetic routes to S-benzyl-dl-cysteine were developed, such as the one described by Oscar Gawron and Andrew J. Glaid, III, which utilized a modified Strecker synthesis.[1] Over the years, S-benzyl cysteine and its N-protected derivatives, such as N-Boc-S-benzyl-cysteine, N-Fmoc-S-benzyl-cysteine, and N-Cbz-S-benzyl-cysteine, became indispensable tools in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field.
Beyond its foundational role in peptide chemistry, research has uncovered a range of biological activities associated with S-benzyl cysteine and related compounds. These include antioxidant properties and the ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses. This has opened up new avenues for the investigation of S-benzyl cysteine derivatives as potential therapeutic agents.
Physicochemical Properties
The physicochemical properties of S-benzyl cysteine and its derivatives are crucial for their application in synthesis and for understanding their biological behavior. The benzyl group imparts a hydrophobic character to the otherwise polar cysteine molecule. The properties of the parent compound and several of its commonly used N-protected derivatives are summarized below.
Table 1: Physicochemical Properties of S-benzyl-L-cysteine and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Activity [α]D |
| S-benzyl-L-cysteine | C₁₀H₁₃NO₂S | 211.28[2] | 214 (dec.)[3] | +23° (c=2 in 1 M NaOH)[3] |
| N-Acetyl-S-benzyl-L-cysteine | C₁₂H₁₅NO₃S | 253.32[4] | 144-146 | - |
| N-Boc-S-benzyl-L-cysteine | C₁₅H₂₁NO₄S | 311.40[5] | - | - |
| N-Fmoc-S-benzyl-L-cysteine | C₂₅H₂₃NO₄S | 433.52[6] | - | - |
| N-Cbz-S-benzyl-L-cysteine | C₁₈H₁₉NO₄S | 345.41 | 96.0 to 100.0 | -44.0 to -48.0° (c=4, EtOH)[7] |
Note: Data for some properties of the derivatives, such as specific melting points and optical activities, are not consistently reported across publicly available sources and may vary depending on the specific salt form and purity.
Synthesis and Experimental Protocols
The synthesis of S-benzyl cysteine and its derivatives is a cornerstone of their utility. Below are detailed protocols for the preparation of the parent compound and its N-protected analogues.
Synthesis of S-benzyl-L-cysteine
This protocol describes the S-alkylation of L-cysteine with benzyl bromide under basic conditions.
Materials:
-
L-cysteine hydrochloride
-
Benzyl bromide
-
2N Sodium hydroxide solution
-
Ethanol
-
Concentrated hydrochloric acid
-
Deionized water
-
Ether
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, prepare a mixture of 2N sodium hydroxide solution (15 mL) and ethanol (35 mL).
-
To this rapidly stirred mixture, add L-cysteine hydrochloride (1.3 g, 8.2 mmol) followed by the sequential addition of benzyl bromide (0.98 mL, 8.2 mmol).
-
Allow the reaction to proceed with vigorous stirring for 1 hour at room temperature.
-
After 1 hour, slowly add concentrated hydrochloric acid dropwise to neutralize the reaction mixture to a pH of 6-7.
-
A white precipitate of S-benzyl-L-cysteine will form. Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with deionized water, ethanol, and finally ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain S-benzyl-L-cysteine as a white powder.
Synthesis of N-tert-Butoxycarbonyl (Boc)-S-benzyl-L-cysteine
This protocol details the protection of the amino group of S-benzyl-L-cysteine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
S-benzyl-L-cysteine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve S-benzyl-L-cysteine (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
After the reaction is complete, remove the dioxane by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 times).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-S-benzyl-L-cysteine.
Synthesis of N-(9-Fluorenylmethoxycarbonyl) (Fmoc)-S-benzyl-L-cysteine
This protocol describes the protection of the amino group of S-benzyl-L-cysteine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
S-benzyl-L-cysteine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve S-benzyl-L-cysteine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in acetone.
-
Add the Fmoc-Cl solution dropwise to the stirred solution of S-benzyl-L-cysteine over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate will form.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give N-Fmoc-S-benzyl-L-cysteine.
Synthesis of N-Carbobenzyloxy (Cbz)-S-benzyl-L-cysteine
This protocol details the protection of the amino group of S-benzyl-L-cysteine using benzyl chloroformate (Cbz-Cl).[8]
Materials:
-
S-benzyl-L-cysteine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve S-benzyl-L-cysteine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) at 0 °C with stirring.
-
To the chilled solution, add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Continue to stir the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with dichloromethane to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold hydrochloric acid. A white solid will precipitate.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield N-Cbz-S-benzyl-L-cysteine as a white solid.[8]
A simplified workflow for the synthesis of N-protected S-benzyl-L-cysteine derivatives.
Biological Activities and Signaling Pathways
While initially valued for its role in chemical synthesis, S-benzyl cysteine and its analogues have demonstrated intriguing biological activities, particularly as antioxidants and modulators of cellular signaling pathways.
Antioxidant Properties
The thiol group of cysteine is a key player in cellular redox homeostasis, primarily through its incorporation into the major endogenous antioxidant, glutathione. While the benzyl group in S-benzyl cysteine blocks the free thiol, the compound and its metabolites may still exert antioxidant effects through various mechanisms. N-acetyl-L-cysteine (NAC), a related compound, is a well-known antioxidant that acts as a precursor for glutathione synthesis.[5] It is plausible that S-benzyl cysteine derivatives could be metabolized in vivo to release a cysteine moiety, thereby contributing to the glutathione pool.
Direct evidence for the antioxidant capacity of S-benzyl cysteine compounds in standard assays is not extensively reported in the literature. However, a study on a cysteine derivative, N-Boc-L-cysteine methyl ester, in a complex with a samarium cluster, showed significant DPPH radical scavenging activity.[9] This suggests that the cysteine backbone, even when modified, can contribute to antioxidant effects.
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles and oxidants.[10] Modification of these key cysteine residues (such as C151, C273, and C288) leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[11] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a wide array of cytoprotective genes, including those involved in glutathione synthesis and detoxification.
While direct studies on S-benzyl cysteine are limited, related sulfur-containing compounds like S-allyl cysteine (from garlic) have been shown to activate the Nrf2 pathway.[[“]] It is hypothesized that electrophilic metabolites of S-benzyl cysteine could react with the sensor cysteines on Keap1, thereby activating the Nrf2-mediated antioxidant response.
Proposed mechanism of Keap1-Nrf2 pathway activation by S-benzyl cysteine metabolites.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
The activity of the NF-κB pathway is sensitive to the cellular redox state. N-acetyl-L-cysteine has been shown to inhibit NF-κB activation.[13] The mechanism may involve direct antioxidant effects that quench the reactive oxygen species that can act as second messengers in NF-κB signaling. Furthermore, studies on other compounds have shown that direct modification of a critical cysteine residue (Cys38) in the p65 subunit of NF-κB can inhibit its DNA binding activity.[14] It is plausible that S-benzyl cysteine or its metabolites could influence NF-κB signaling through similar redox-dependent mechanisms or by direct interaction with components of the pathway.
Hypothesized points of intervention for S-benzyl cysteine in the NF-κB signaling pathway.
Experimental Protocols for Biological Activity Assessment
To facilitate further research into the biological activities of S-benzyl cysteine compounds, this section provides detailed protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (S-benzyl cysteine derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of test samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.
-
Preparation of ABTS•⁺ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37 °C before use.
-
Assay: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank (solvent).
-
Incubation: Incubate the plate at 37 °C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
A generalized experimental workflow for assessing the antioxidant activity of S-benzyl cysteine compounds.
Conclusion and Future Directions
From its humble beginnings as a crucial tool in the art of peptide synthesis, S-benzyl cysteine has emerged as a molecule of significant interest for its potential biological activities. Its history is a testament to the continuous evolution of scientific inquiry, where a compound developed for one purpose can find new life in unforeseen applications.
The established synthetic routes provide a solid foundation for the preparation of a diverse library of S-benzyl cysteine derivatives. The exploration of their potential to modulate key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, offers exciting opportunities for the development of novel therapeutic agents for diseases with underlying oxidative stress and inflammation.
Future research should focus on a systematic evaluation of the antioxidant capacity of a range of S-benzyl cysteine derivatives using standardized assays to generate a comprehensive quantitative dataset. Furthermore, detailed mechanistic studies are required to unequivocally establish the direct interactions of these compounds or their metabolites with components of the Keap1-Nrf2 and NF-κB signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. N-ACETYL-S-BENZYL-L-CYSTEINE, CAS No. 19542-77-9 - iChemical [ichemical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological significance of reactive cysteine residues of Keap1 in determining Nrf2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of Cysteine Residue in p65 Subunit of Nuclear Factor-κB by Picroliv Suppresses NF-κB-Regulated Gene Products and Potentiates Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Acetamido-3-(benzylthio)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Acetamido-3-(benzylthio)propanoic acid, a compound of interest in various research and development sectors. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. This guide is intended to serve as a comprehensive resource for the characterization and quality control of this molecule.
Introduction
This compound, also known by its synonyms N-Acetyl-S-benzyl-DL-cysteine and D,L-N-acetyl-3-(benzylthio)alanine, is a derivative of the amino acid cysteine. Its chemical structure incorporates a benzylthioether, an acetamido group, and a carboxylic acid moiety, making spectroscopic analysis a powerful tool for its unambiguous identification and characterization. This guide will delve into the key spectroscopic signatures of this compound.
Molecular Structure:
Key Identifiers:
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural components and comparison with related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -COOH | ~10-12 | Broad Singlet | 1H |
| -NH- | ~7.5-8.5 | Doublet | 1H |
| C₆H₅- | ~7.2-7.4 | Multiplet | 5H |
| -CH- (α-carbon) | ~4.5-4.8 | Multiplet | 1H |
| -S-CH₂- (benzyl) | ~3.7-3.9 | Singlet or AB quartet | 2H |
| -S-CH₂- (cysteine) | ~2.8-3.2 | Multiplet | 2H |
| -CO-CH₃ | ~2.0 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| -COOH | ~170-175 |
| -CO-CH₃ | ~170 |
| C (aromatic, quaternary) | ~137-139 |
| CH (aromatic) | ~127-130 |
| -CH- (α-carbon) | ~50-55 |
| -S-CH₂- (benzyl) | ~35-40 |
| -S-CH₂- (cysteine) | ~30-35 |
| -CO-CH₃ | ~22-25 |
Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Amide) | 3350-3250 | Medium |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Medium |
| C=O stretch (Carboxylic acid) | 1725-1700 | Strong |
| C=O stretch (Amide I) | 1680-1630 | Strong |
| N-H bend (Amide II) | 1570-1515 | Medium |
| C=C stretch (Aromatic) | 1600, 1495, 1450 | Medium-Weak |
| C-O stretch | 1320-1210 | Strong |
| C-N stretch | 1290-1220 | Medium |
Note: The IR spectrum of the closely related N-acetyl-L-cysteine shows characteristic peaks for N-H stretching (3200-3359 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=O stretching of the amide (1571-1600 cm⁻¹), and C-N stretching (1350-1310 cm⁻¹), which supports the predicted values for the title compound.[3]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for (2R)-2-acetamido-3-(benzylthio)propionic acid methyl ester
| m/z | Interpretation |
| 267 | [M]⁺ (Molecular Ion) |
| 176 | [M - C₆H₅CH₂]⁺ |
| 144 | [M - C₆H₅CH₂S]⁺ |
| 91 | [C₆H₅CH₂]⁺ (Benzyl cation, often the base peak) |
| 88 | [CH₃OC(O)CHNH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 14 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: TMS at 0.00 ppm or the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). ESI is generally preferred for this type of molecule.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful. For the amide functionality, positive ion mode ([M+H]⁺) is also viable.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust as per instrument recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Caption: Logical flow for NMR data interpretation and structure confirmation.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and definitive characterization of the molecule. While publicly available experimental data is limited, a combination of predicted values, data from analogous compounds, and established experimental protocols offers a robust framework for researchers, scientists, and drug development professionals. The methodologies and expected data presented in this guide serve as a valuable resource for the synthesis, quality control, and further investigation of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of N-acetyl-S-benzyl-DL-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N-acetyl-S-benzyl-DL-cysteine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related analogues, particularly N-acetyl-L-cysteine (NAC), and provides detailed experimental protocols to enable researchers to determine these critical parameters.
Introduction
N-acetyl-S-benzyl-DL-cysteine is a derivative of the amino acid cysteine, featuring an N-acetyl group and an S-benzyl group. The presence of the bulky and hydrophobic S-benzyl group significantly influences its physicochemical properties, distinguishing it from the more extensively studied N-acetyl-L-cysteine. Understanding the solubility and stability of N-acetyl-S-benzyl-DL-cysteine is crucial for its potential applications in drug development, as these parameters directly impact formulation, bioavailability, and shelf-life.
Physicochemical Properties
A summary of the computed physicochemical properties for N-acetyl-S-benzyl-DL-cysteine is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | 2-acetamido-3-(benzylsulfanyl)propanoic acid |
| CAS Number | 19538-71-7 |
Solubility Profile
Specific quantitative solubility data for N-acetyl-S-benzyl-DL-cysteine is scarce in the literature. However, based on its structure and data from related compounds, a qualitative solubility profile can be inferred. A product datasheet for a deuterated version of N-acetyl-S-benzyl-L-cysteine indicates slight solubility in dimethyl sulfoxide (DMSO) and methanol[1]. The presence of the non-polar S-benzyl group suggests that the compound will exhibit greater solubility in organic solvents compared to aqueous solutions.
Table 1: Qualitative Solubility of N-acetyl-S-benzyl-DL-cysteine and Related Compounds
| Compound | Solvent | Solubility |
| N-acetyl-S-benzyl-L-cysteine-d3 | DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] | |
| N-acetyl-L-cysteine (NAC) | Water | Soluble (up to 100 mg/mL with heating/sonication) |
| PBS (pH 7.2) | Approx. 30 mg/mL[2] | |
| Ethanol | Soluble (Approx. 50 mg/mL)[2] | |
| DMSO | Soluble (Approx. 50 mg/mL)[2] | |
| Dimethyl formamide | Soluble (Approx. 50 mg/mL)[2] | |
| N-Cbz-S-benzyl-L-cysteine | Ethanol | Soluble[3] |
It is important to note that the DL-racemic mixture may exhibit different solubility characteristics compared to the individual enantiomers.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following equilibrium solubility method can be employed.
Objective: To determine the equilibrium solubility of N-acetyl-S-benzyl-DL-cysteine in various solvents.
Materials:
-
N-acetyl-S-benzyl-DL-cysteine
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of N-acetyl-S-benzyl-DL-cysteine to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of N-acetyl-S-benzyl-DL-cysteine.
-
Calculate the solubility in mg/mL or mol/L.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Acetamido-3-(benzylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-cysteine, is a derivative of the amino acid cysteine.[1] While direct extensive research on this specific compound is limited, its structural components—an N-acetyl group and an S-benzyl modification—are present in various biologically active molecules. This guide explores the potential therapeutic targets of this compound by examining the activities of structurally related compounds, including N-acetylcysteine (NAC), S-benzyl-L-cysteine, and other mercapturic acid derivatives.
Based on the analysis of its structural analogs, this compound may exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This document provides a comprehensive overview of these potential applications, summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound can be inferred from the known biological activities of its constituent parts and related molecules.
Antioxidant and Anti-inflammatory Pathways
N-Acetylcysteine (NAC) Moiety: The N-acetylcysteine portion of the molecule suggests a role as a precursor to L-cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH).[2][3] By increasing intracellular cysteine levels, the compound could enhance GSH synthesis, thereby protecting cells from oxidative stress.[2][3] NAC itself is known to have antioxidant and anti-inflammatory effects.[3]
S-Benzyl-L-cysteine Moiety: S-Benzyl-L-cysteine has been investigated for its antioxidant properties, which can help protect cells from damage caused by free radicals.[4]
Potential Therapeutic Targets:
-
Glutathione Synthesis: As a cysteine prodrug, it could upregulate the glutathione biosynthesis pathway.
-
Reactive Oxygen Species (ROS): Direct scavenging of free radicals.[2][3]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Anticancer Activity
Structurally related compounds have demonstrated potential in cancer therapy. Benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis, inhibit mTOR activity, and downregulate key proteins involved in cancer progression like VEGF, HIF-1α, and STAT3.[5] Derivatives of aryl propionic acid, a class to which the parent structure of the target compound belongs, have also shown anticancer properties.[6][7][8]
Potential Therapeutic Targets:
-
Caspases: Induction of caspase-mediated apoptosis.[5]
-
mTOR Pathway: Inhibition of mTOR, leading to autophagy in cancer cells.[5]
-
VEGFR2, HIF-1α, STAT3: Downregulation of these proteins to inhibit angiogenesis and tumor growth.[5]
-
Cyclooxygenase (COX) Enzymes: Aryl propionic acid derivatives are well-known inhibitors of COX enzymes, which can be overexpressed in some cancers.[6]
Mercapturic Acid Pathway and Detoxification
This compound is a mercapturic acid. The mercapturic acid pathway is a major route for the biotransformation and detoxification of xenobiotics and electrophilic compounds.[9][10][11] This pathway involves the conjugation of compounds with glutathione, followed by enzymatic processing to form N-acetyl-L-cysteine S-conjugates, which are then excreted.[9][11]
Potential Role:
-
Biomarker: Urinary levels of mercapturic acids can serve as biomarkers for exposure to certain chemicals.[9]
-
Detoxification: The compound itself is a product of a detoxification pathway, suggesting its formation in the metabolism of benzyl-containing xenobiotics.
Enzyme Inhibition
O-acetylserine(thiol) lyase (OAS-TL): S-benzyl-L-cysteine has been identified as an inhibitor of OAS-TL, an enzyme involved in L-cysteine biosynthesis in plants.[12] This suggests that this compound could potentially inhibit this or structurally similar enzymes in other organisms.
Quantitative Data
| Compound | Assay | Target | Result | Cell Line/Organism | Reference |
| Benzyl Isothiocyanate (BITC) | Apoptosis Assay | Caspases | Increased caspase-mediated apoptosis | Jurkat T cells | [5] |
| Benzyl Isothiocyanate (BITC) | Western Blot | Superoxide dismutase, Glutathione-S-transferase | Inhibition of expression | Glioma cells | [5] |
| Benzyl Isothiocyanate (BITC) | Western Blot | mTOR | Inhibition of activity | Prostate cancer cells | [5] |
| Benzyl Isothiocyanate (BITC) | Western Blot | VEGFR2, VEGF, HIF-1α, STAT3, MMP2 | Downregulation of expression/phosphorylation | In vitro models | [5] |
Experimental Protocols
Detailed experimental protocols for the investigation of this compound would be analogous to those used for its structural relatives.
General Procedure for Synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives[13]
This protocol describes the synthesis of related compounds and could be adapted for the synthesis of this compound derivatives.
-
Starting Material: D-serine methyl ester.
-
Five-Step Stereospecific Synthesis: The synthesis involves a five-step process to incorporate various alkyl and aryl groups at the 3-oxy position.
-
Coupling Reaction: The resulting acids are coupled with benzylamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to yield the final amide products.
-
Purification: The final compounds are purified by column chromatography and recrystallization.
-
Chiral Purity Analysis: Enantiopurity is confirmed using a chiral resolving agent like (R)-(-)-mandelic acid and observing the acetamide methyl resonance signal in NMR.
Methyl/Ethyl Ester Hydrolysis[13]
This method is used to hydrolyze ester intermediates during synthesis.
-
Reaction Setup: A solution of the methyl or ethyl ester in THF is treated with LiOH in water.
-
Stirring: The reaction is stirred at room temperature for approximately 90 minutes.
-
Work-up: The aqueous layer is washed with diethyl ether.
-
Acidification: The aqueous layer is acidified to pH 1 with concentrated HCl at 0°C.
-
Extraction: The product is saturated with NaCl and extracted with ethyl acetate.
Molecular Docking[14]
This in silico method can be used to predict the binding affinity and interaction of the compound with potential protein targets.
-
Software: AutoDock Vina is a commonly used tool for molecular docking.
-
Target Preparation: The 3D structure of the target protein is obtained from a protein data bank.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized.
-
Docking: The ligand is docked into the active site of the target protein.
-
Analysis: The results are analyzed to determine the binding energy and intermolecular interactions. The top poses are visualized using software like Biovia Discovery Studio Visualizer or PyMol.
Visualizations
Signaling Pathway of Benzyl Isothiocyanate (BITC)
Caption: Potential signaling pathways modulated by Benzyl Isothiocyanate (BITC).
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of propionamide derivatives.
Mercapturic Acid Formation Pathway
Caption: The mercapturic acid pathway for xenobiotic detoxification.
Conclusion
While direct experimental data on this compound is sparse, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic targets. The presence of the N-acetylcysteine moiety suggests antioxidant and anti-inflammatory properties through the modulation of glutathione levels and related pathways. The S-benzyl group, found in compounds with demonstrated anticancer activity, points towards potential applications in oncology through the inhibition of key signaling pathways like mTOR and VEGFR. Furthermore, its classification as a mercapturic acid highlights its role in detoxification processes.
Future research should focus on the direct synthesis and in vitro and in vivo evaluation of this compound to validate these predicted therapeutic targets and elucidate its precise mechanisms of action. The experimental protocols and pathways outlined in this guide provide a framework for such investigations.
References
- 1. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid from D-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 2-Acetamido-3-(benzylthio)propanoic acid, a valuable cysteine derivative, starting from the readily available chiral building block, D-serine. This synthetic route offers a reliable method for obtaining the target compound with a high degree of stereochemical purity. The protocols outlined below are based on established chemical transformations, including N-acetylation, activation of a hydroxyl group via tosylation, and subsequent nucleophilic substitution with benzylthiol. This application note is intended to guide researchers in the efficient laboratory-scale synthesis of this compound, which has potential applications in drug discovery and development as a peptidomimetic or a building block for more complex molecules.
Introduction
This compound, also known as N-acetyl-S-benzyl-D-cysteine, is a derivative of the non-proteinogenic amino acid D-cysteine. The incorporation of D-amino acids into peptides can significantly enhance their resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. The S-benzyl protecting group provides robust protection for the sulfhydryl moiety of cysteine, preventing oxidation and other undesirable side reactions during synthetic manipulations. This document details a three-step synthesis from D-serine, a cost-effective and enantiomerically pure starting material.
Overall Synthetic Scheme
The synthesis of this compound from D-serine is a three-step process. The first step involves the protection of the amino group of D-serine via acetylation. The second step is the activation of the primary hydroxyl group by conversion to a tosylate, a good leaving group. The final step is the nucleophilic displacement of the tosylate group with benzylthiol to form the desired S-benzyl cysteine derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Acetyl-D-serine
Materials:
-
D-serine
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend D-serine (1 equivalent) in glacial acetic acid.
-
Cool the suspension in an ice bath with vigorous stirring.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours.
-
The reaction mixture should become a clear solution.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting oil, add cold water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Acetyl-D-serine.
Step 2: Synthesis of O-Tosyl-N-acetyl-D-serine
Materials:
-
N-Acetyl-D-serine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Protocol:
-
Dissolve N-Acetyl-D-serine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add tosyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-Tosyl-N-acetyl-D-serine. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound
Materials:
-
O-Tosyl-N-acetyl-D-serine
-
Benzyl mercaptan (benzylthiol)
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add benzyl mercaptan (1.1 equivalents) dropwise at room temperature.
-
Stir for 15-20 minutes to form the sodium benzylthiolate salt.
-
Add a solution of O-Tosyl-N-acetyl-D-serine (1 equivalent) in a minimal amount of anhydrous ethanol or DMF.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | D-Serine | N-Acetyl-D-serine | Acetic Anhydride | Acetic Acid | 85-95 | >98 |
| 2 | N-Acetyl-D-serine | O-Tosyl-N-acetyl-D-serine | Tosyl Chloride | Pyridine | 70-85 | (used crude) |
| 3 | O-Tosyl-N-acetyl-D-serine | This compound | Benzyl Mercaptan, Base | Ethanol/DMF | 60-75 | >97 |
Logical Relationship of Synthesis Components
The synthesis follows a logical progression of functional group transformations to achieve the final product.
Caption: Logical progression of the synthesis from D-serine.
Conclusion
The synthetic route described in this application note provides a reliable and reproducible method for the preparation of this compound from D-serine. The protocols are straightforward and utilize common laboratory reagents and techniques. This compound serves as a valuable building block for the synthesis of modified peptides and other molecules of pharmaceutical interest, where stereochemical integrity and enhanced stability are desired. Researchers can adapt these protocols for various scales of synthesis to meet their specific needs.
Application Notes and Protocols for 2-Acetamido-3-(benzylthio)propanoic acid in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential utility of 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-DL-cysteine, in the field of anticonvulsant research. While direct experimental data on the anticonvulsant properties of this specific compound are limited in publicly available literature, its structural similarity to known anticonvulsants, particularly functionalized amino acids like Lacosamide, suggests it as a promising candidate for investigation. Aryl propionic acid derivatives have shown a wide range of biological activities, including anticonvulsant effects. This document outlines the rationale for its investigation, potential mechanisms of action based on related compounds, and detailed protocols for its preclinical evaluation.
Rationale for Investigation
The therapeutic potential of this compound as an anticonvulsant is predicated on the structure-activity relationship (SAR) studies of related N-acylamino acid derivatives. Research on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamides has demonstrated that small, non-bulky substituents at the 3-position can lead to potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test. The replacement of an oxy-substituent with a benzylthio-group in this compound presents a novel chemical space that warrants exploration for anticonvulsant activity.
Furthermore, the core structure shares similarities with N-acetylcysteine, a compound that has demonstrated dose-dependent anticonvulsant effects and is a known antioxidant. This suggests that this compound might possess a mechanism of action involving the modulation of oxidative stress within the central nervous system, a pathway implicated in the pathophysiology of epilepsy.
Potential Applications in Anticonvulsant Research
-
Primary Screening Candidate: Due to its novel structure within a pharmacologically active class, this compound is an ideal candidate for primary screening in established anticonvulsant models.
-
Structure-Activity Relationship (SAR) Studies: Investigation of this compound can contribute to a broader understanding of the SAR of functionalized amino acids as anticonvulsants, particularly the influence of sulfur-containing moieties.
-
Mechanistic Studies: Should the compound exhibit anticonvulsant activity, it would serve as a valuable tool for investigating novel mechanisms of action, potentially distinct from current antiepileptic drugs.
Data Presentation
As no specific quantitative data for this compound in anticonvulsant models were found in the public domain, the following table is presented as a template for organizing and presenting screening data.
| Compound | MES Screen (mice, i.p.) ED₅₀ (mg/kg) | scPTZ Screen (mice, i.p.) ED₅₀ (mg/kg) | Rotarod Test (mice, i.p.) TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Reference Compound 1 (e.g., Phenytoin) | Known Value | Known Value | Known Value | Calculated Value |
| Reference Compound 2 (e.g., Ethosuximide) | Known Value | Known Value | Known Value | Calculated Value |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway
Based on the antioxidant properties of the structurally related N-acetylcysteine, a potential mechanism of action for this compound could involve the modulation of oxidative stress pathways.
Caption: Potential mechanism involving oxidative stress modulation.
Experimental Workflow for Anticonvulsant Screening
The following workflow outlines the standard procedure for evaluating a novel compound for anticonvulsant activity.
Caption: Standard workflow for preclinical anticonvulsant screening.
Experimental Protocols
The following are detailed protocols for the primary screening of this compound for anticonvulsant activity. These protocols are based on standard methods used in the field.[1][2][3]
Protocol 1: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[2]
1. Animals:
-
Male Swiss mice (20-25 g).
-
Acclimatize animals for at least 5 days before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Compound Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.).
-
The time of peak effect should be determined in preliminary studies; typically, testing is performed 30-60 minutes after i.p. injection.
3. Seizure Induction:
-
Apply a corneal electrode with a drop of saline to each eye of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current stimulator.
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
4. Data Analysis:
-
Record the number of animals protected from tonic hindlimb extension at each dose.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint) using a probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against absence seizures.[1]
1. Animals:
-
Use animals as described in Protocol 1.
2. Compound Administration:
-
Administer the test compound, vehicle, and a positive control (e.g., Ethosuximide, 150 mg/kg, i.p.) as described in Protocol 1.
3. Seizure Induction:
-
At the time of peak effect of the test compound, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes.
-
The endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.
4. Data Analysis:
-
Record the number of animals protected from clonic seizures at each dose.
-
Calculate the ED₅₀ using a probit analysis.
Protocol 3: Rotarod Test for Neurological Toxicity
This test assesses potential motor impairment and neurotoxicity.
1. Animals:
-
Use animals as described in Protocol 1.
2. Apparatus:
-
A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).
3. Procedure:
-
Train the mice to stay on the rotating rod for at least 1 minute in three successive trials prior to the experiment.
-
Administer the test compound or vehicle as described in Protocol 1.
-
At the time of peak effect, place the animals on the rotating rod.
-
The endpoint is the inability of the animal to remain on the rod for 1 minute.
4. Data Analysis:
-
Record the number of animals that fall off the rod at each dose.
-
Calculate the TD₅₀ (the dose that causes neurotoxicity in 50% of the animals) using a probit analysis.
-
Calculate the Protective Index (PI = TD₅₀ / MES ED₅₀ or scPTZ ED₅₀) to assess the compound's margin of safety. A higher PI indicates a more favorable safety profile.
References
- 1. Acute and Chronic Effects of N-acetylcysteine on Pentylenetetrazole-induced Seizure and Neuromuscular Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of 2-Acetamido-3-(benzylthio)propanoic acid using a Stability-Indicating RP-HPLC Method
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Acetamido-3-(benzylthio)propanoic acid. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk drug substances and during formulation development. The described protocol is specific, accurate, precise, and stability-indicating.
Introduction
This compound is a derivative of N-acetylcysteine, a compound of significant interest in pharmaceutical research due to its mucolytic and antioxidant properties.[1] Accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a stability-indicating RP-HPLC method, ensuring that the analyte can be accurately measured in the presence of its potential degradation products.
Experimental
Instrumentation & Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/VIS Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 40 minutes |
Materials & Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and sonicate for 5 minutes. Make up the volume with the same solvent mixture.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create calibration standards with concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration of 50 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification of this compound. The peak for the analyte is well-resolved from the solvent front and any potential impurities. The method's linearity, accuracy, and precision are well within the acceptable limits for pharmaceutical analysis. The stability-indicating nature of the assay was confirmed through forced degradation studies, which showed no interference from degradation products with the main analyte peak.
Experimental Workflow
Caption: Experimental workflow from sample preparation to final analysis.
Signaling Pathway (Hypothetical)
While the primary focus of this document is the analytical method, understanding the potential biological context of this compound is valuable. As a derivative of N-acetylcysteine, it may be involved in pathways related to glutathione metabolism and cellular antioxidant defense.
Caption: Hypothetical metabolic pathway of the target compound.
Conclusion
The RP-HPLC method detailed in this application note is suitable for the routine quantification of this compound in various sample matrices. The method is simple, rapid, and demonstrates excellent performance in terms of accuracy, precision, and linearity. Its stability-indicating nature makes it particularly useful for quality control and stability assessment in the pharmaceutical industry.
References
Application Note and Protocol for N-acetylation of S-benzyl-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the N-acetylation of S-benzyl-L-cysteine to synthesize N-acetyl-S-benzyl-L-cysteine. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in peptide synthesis and as a derivative for studying metabolic pathways. The procedure outlined below is a standard method employing acetic anhydride as the acetylating agent. The protocol details the reaction setup, purification, and characterization of the final product.
Reaction Scheme
The N-acetylation of S-benzyl-cysteine proceeds via the reaction of the primary amine with acetic anhydride. The thiol group of the cysteine is already protected by a benzyl group, allowing for selective acylation of the amino group.
Caption: Reaction scheme for the N-acetylation of S-benzyl-L-cysteine.
Experimental Protocol
This protocol is adapted from standard procedures for the N-acetylation of amino acids.[1]
Materials:
-
S-benzyl-L-cysteine
-
Acetic anhydride (≥98%)
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve S-benzyl-L-cysteine (1.0 equivalent) in glacial acetic acid.
-
Acetylation: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for 2-4 hours.
-
Quenching: After the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker of cold deionized water with stirring to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-acetyl-S-benzyl-L-cysteine as a white solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-acetyl-S-benzyl-L-cysteine.
Caption: Workflow for the synthesis of N-acetyl-S-benzyl-L-cysteine.
Data Presentation
The following table summarizes the key chemical and physical properties of the starting material and the final product, along with typical reaction outcomes.
| Parameter | S-benzyl-L-cysteine | N-acetyl-S-benzyl-L-cysteine |
| Molecular Formula | C₁₀H₁₃NO₂S | C₁₂H₁₅NO₃S[2] |
| Molecular Weight | 211.28 g/mol | 253.32 g/mol [2][3] |
| Appearance | White to off-white powder | White solid |
| Melting Point | 214 °C (dec.) | Not specified |
| Typical Yield | - | >90% (crude), 70-85% (purified) |
| Purity (by HPLC) | ≥97% | >95%[2] |
| Storage Temperature | Room Temperature | +4°C[2] |
Characterization Data
The identity and purity of the synthesized N-acetyl-S-benzyl-L-cysteine should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the acetyl group (a singlet around 2.0 ppm), the methylene protons of the benzyl group, the aromatic protons, and the protons of the cysteine backbone.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-acetyl-S-benzyl-L-cysteine (253.32 g/mol ).[3]
-
HPLC: High-performance liquid chromatography can be used to determine the purity of the final product. A purity of >95% is generally considered acceptable.[2]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols for 2-Acetamido-3-(benzylthio)propanoic Acid and its Analogs in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of S-benzyl protected cysteine derivatives in peptide synthesis. While 2-Acetamido-3-(benzylthio)propanoic acid (N-acetyl-S-benzyl-cysteine) is not typically used as a building block in standard solid-phase peptide synthesis (SPPS), this document will address its role and primarily focus on the widely used N-Boc-S-benzyl-cysteine, providing detailed protocols and comparative data.
The N-acetyl group is generally not employed as a temporary protecting group for the α-amino function during stepwise peptide synthesis due to the harsh conditions required for its removal, which are often incompatible with the solid support and other protecting groups. Instead, N-terminal acetylation is a common post-synthetic modification to cap the N-terminus of a peptide, which can enhance its stability and mimic native proteins. A protocol for this procedure is included.
For the incorporation of an S-benzyl protected cysteine residue into a peptide sequence, the standard building block within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is N-Boc-S-benzyl-cysteine.[1] The benzyl group offers robust protection for the sulfhydryl moiety of cysteine, preventing undesired side reactions like oxidation during peptide elongation.[2]
Core Applications
The incorporation of S-benzyl-protected cysteine, particularly the D-enantiomer (N-Boc-S-benzyl-D-cysteine), is a key strategy in therapeutic peptide development and biophysical studies.
-
Drug Development : The inclusion of D-amino acids significantly enhances the proteolytic stability of peptides, leading to a longer in vivo half-life and improved therapeutic efficacy.[3] The S-benzyl group can be removed post-synthesis to enable disulfide bond formation for cyclization, which can improve receptor binding affinity and stability.[3] This strategy has been utilized in the synthesis of intermediates for drugs like Atosiban.[1]
-
Biophysical Studies : Introducing S-benzyl-D-cysteine can create unique structural features in peptides, which is valuable for studying protein folding, structure-activity relationships, and peptide-protein interactions.[1]
Data Presentation
The efficiency of incorporating N-Boc-S-benzyl-cysteine and the purity of the final peptide are influenced by factors such as the coupling reagent and the choice of other protecting groups.[4]
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective, low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct.[4] |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids. | Potential for guanidinylation of the N-terminus.[4] |
| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings. | Higher cost compared to other reagents.[4] |
| DIC/HOBt | 2-4 hours | Soluble urea byproduct, low racemization. | Slower than aminium/uronium salt-based reagents.[4] |
Table 2: Comparative Stability of Common Cysteine Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Stability to TFA | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl | Bzl | Stable | HF, TFMSA[2] | High stability, cost-effective. | Requires harsh, hazardous deprotection conditions.[2] |
| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA[2] | More acid-labile than Bzl. | Partial lability can lead to premature deprotection.[2] |
| tert-Butyl | tBu | Stable | PhS(O)Ph/CH₃SiCl₃ in TFA[1] | Very stable, orthogonal. | Requires specific deprotection conditions.[1] |
| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, phosphines)[1] | Orthogonal, useful for on-resin cyclization. | Deprotection can sometimes be difficult.[1] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of N-Boc-S-benzyl-D-cysteine
This protocol outlines the iterative steps for elongating the peptide chain on a solid support using the Boc/Bzl strategy.[1][2]
-
Resin Swelling :
-
Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
-
-
N-α-Boc Deprotection :
-
Neutralization :
-
Amino Acid Coupling :
-
Dissolve N-Boc-S-benzyl-D-cysteine (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Capping (Optional) :
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[1]
-
-
Repeat Cycle :
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: HF Cleavage and S-benzyl Deprotection
Caution : Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[5]
-
Preparation :
-
Dry the peptide-resin under high vacuum for at least 4 hours.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., 1.0 mL p-cresol per gram of resin) to protect sensitive residues.[5]
-
-
HF Cleavage :
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF (10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation :
-
Evaporate the HF under a stream of nitrogen or under vacuum, ensuring it is trapped and neutralized appropriately.[2]
-
-
Peptide Precipitation and Washing :
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[2]
-
Filter or centrifuge to collect the precipitated peptide.
-
-
Extraction and Lyophilization :
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Separate the peptide solution from the resin beads.
-
Lyophilize the peptide solution to obtain the crude peptide powder with a free thiol group.
-
Protocol 3: N-Terminal Acetylation (Capping)
This protocol is for acetylating the N-terminus of the final peptide while it is still on the resin.
-
Resin Preparation :
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x).
-
-
Acetylation Reaction :
-
Prepare a capping solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing :
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection :
-
Proceed with the cleavage and deprotection of the N-terminally acetylated peptide as described in Protocol 2.
-
Protocol 4: Disulfide Bond Formation by Air Oxidation
This protocol is suitable for peptides that can spontaneously fold into their correct conformation.[5]
-
Dissolution :
-
Dissolve the lyophilized crude peptide (from Protocol 2) in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.
-
-
Oxidation :
-
Stir the solution gently, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by HPLC.
-
-
Lyophilization :
-
Once the reaction is complete, lyophilize the solution to obtain the crude cyclized peptide.
-
-
Purification :
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathway Context
Peptide analogs synthesized using S-benzyl-protected cysteine derivatives are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). For example, analogs of hormones like oxytocin or vasopressin, which contain a disulfide bridge, act on GPCRs to initiate intracellular signaling cascades.
Conclusion
N-Boc-S-benzyl-D-cysteine is a vital component in the Boc/Bzl strategy for SPPS, enabling the synthesis of peptides with enhanced stability and functionality.[3] The robust S-benzyl protecting group ensures the integrity of the cysteine thiol during synthesis, while its removal via strong acid allows for subsequent modifications like disulfide bond formation.[5] While this compound is not a standard building block, N-terminal acetylation is a valuable post-synthesis modification to enhance peptide characteristics. The protocols and data provided herein offer a framework for the successful synthesis and application of these important peptide derivatives.
References
Application Notes and Protocols for the Experimental Use of N-acetyl-S-benzyl-DL-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-S-benzyl-DL-cysteine is a derivative of the amino acid cysteine. While the DL-racemic mixture is commercially available for research purposes, the majority of its documented application is in the context of its L-form, S-benzylmercapturic acid (SBMA). SBMA is a recognized biomarker for monitoring occupational and environmental exposure to toluene.
This document provides detailed protocols for the quantification of S-benzylmercapturic acid in urine. Additionally, it explores the potential biological activities of N-acetyl-S-benzyl-DL-cysteine by drawing parallels with the extensively studied compound, N-acetyl-cysteine (NAC). It is crucial to note that the biological activities and signaling pathway modulations described herein are based on studies of NAC, and their applicability to N-acetyl-S-benzyl-DL-cysteine remains a subject for future research.
Primary Application: Biomarker for Toluene Exposure
The primary and well-established application of N-acetyl-S-benzyl-cysteine, specifically its L-enantiomer (S-benzylmercapturic acid), is as a specific biomarker for assessing human exposure to toluene. Toluene is metabolized in the body, and a portion of it is conjugated with glutathione and further processed to be excreted in the urine as SBMA.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the analysis of S-benzylmercapturic acid in urine.
Table 1: Performance of LC-MS/MS Method for S-Benzylmercapturic Acid (SBMA) Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.2 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 µg/L | [2] |
| Linear Range | 0.5 - 120.0 µg/L | [2] |
| Mean Recovery | 97.56% | [2] |
| Intraday Precision (%RSD) | < 5.3% | [1] |
| Interday Precision (%RSD) | < 5.3% | [1] |
Table 2: Urinary SBMA Concentrations in Exposed and Non-Exposed Individuals
| Population | Median SBMA Concentration (µg/g creatinine) | Reference |
| Firefighters (post-drill) | 5.9 | [3] |
| Non-smokers (general population) | 8.2 µg/L | |
| Smokers (general population) | 11.5 µg/L |
Experimental Protocols: Analysis of S-Benzylmercapturic Acid in Urine
Experimental Workflow for Biomarker Analysis
References
Application Note: Analytical Methods for 2-Acetamido-3-(benzylthio)propanoic acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known as S-Benzyl-N-acetyl-L-cysteine (SBNAC) or benzylmercapturic acid, is a key metabolite formed through the mercapturic acid pathway.[1] This pathway is a major route for the detoxification of xenobiotics, including environmental pollutants and drugs.[2] The parent compound, N-acetylcysteine (NAC), is widely used in clinical applications, from being an antidote for acetaminophen overdose to a mucolytic agent.[3][4] The quantification of mercapturic acid derivatives like SBNAC in biological matrices such as urine is crucial for assessing exposure to parent electrophilic compounds (e.g., toluene) and for studying the metabolic capacity of an individual.[2][5]
This document provides detailed application notes and protocols for the robust analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and confirmation, and Nuclear Magnetic Resonance (NMR) for structural elucidation.
Biological Context: The Mercapturic Acid Pathway
Mercapturic acids are the final products of a detoxification process that begins with the conjugation of an electrophilic compound with the endogenous antioxidant glutathione (GSH).[2][6] This initial reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to form a cysteine-S-conjugate, which is subsequently N-acetylated to yield the mercapturic acid, a water-soluble compound that can be readily excreted in the urine.[2] Understanding this pathway is essential for interpreting the toxicological and metabolic significance of detecting these derivatives.
Caption: The Mercapturic Acid detoxification pathway.
General Analytical Workflow
A systematic workflow is critical for accurate and reproducible analysis. The process begins with proper sample collection and preparation to ensure analyte stability and remove interfering matrix components, followed by instrumental analysis and data interpretation. For thiol-containing compounds, which are susceptible to oxidation, sample handling is particularly important.[7] Immediate derivatization or the use of reducing agents can be employed to stabilize the analyte.[8][9][10]
Caption: General workflow for analyzing target acid derivatives.
Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC for Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely available technique for the quantification of N-acetylcysteine derivatives in various matrices, including pharmaceutical formulations and cell culture media.[3][11][12]
Methodology:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing 0.1% formic acid. Vortex and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.[13][14] Transfer the supernatant for analysis.
-
For urine samples, dilute 1:1 with the mobile phase, vortex, and centrifuge to remove particulates.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of a this compound standard into a blank matrix.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25 °C.[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples using the linear regression equation from the calibration curve.
-
Quantitative Data Summary: The performance of the method should be validated according to ICH guidelines.[4][11]
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | ≥ 0.99 | 1.00[3] |
| Range (µg/mL) | Application-dependent | 1.5 - 25[11] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.0001 mg/mL for NAC[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.00018 mg/mL for NAC[3] |
| Accuracy (% Recovery) | 80 - 120% (90-110% typical) | 98.51 - 101.88%[16] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 2% |
Protocol 2: LC-MS/MS for High-Sensitivity Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for analyzing low-level metabolites in complex biological fluids like plasma and urine.[2][17]
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC.
-
Add a structurally similar internal standard (IS), such as an isotopically labeled version of the analyte, at the beginning of the preparation process to correct for matrix effects and variability.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize the same or similar RP-HPLC conditions as described above to achieve chromatographic separation. A faster gradient may be possible.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[15]
-
MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it against a calibration curve.
-
Quantitative Data Summary: The molecular weight of this compound is 253.32 g/mol .[1][18]
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Target Analyte | 254.1 | e.g., 162.1 (loss of benzyl group) | 15-25 |
| Target Analyte | 254.1 | e.g., 212.1 (loss of acetyl group) | 10-20 |
| Internal Standard | (Varies based on IS) | (Varies based on IS) | (Optimized for IS) |
Note: Specific m/z transitions and collision energies must be optimized empirically for the specific instrument used.
Protocol 3: NMR for Structural Confirmation
NMR spectroscopy is the definitive method for the structural elucidation of organic molecules, including synthetic derivatives and potential impurities.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[19]
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.
-
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~1.8-2.0 ppm: Singlet, 3H (acetyl CH₃).[20]
-
~2.8-3.2 ppm: Multiplet, 2H (β-CH₂ protons).
-
~3.7 ppm: Singlet, 2H (benzyl CH₂).
-
~4.4 ppm: Multiplet, 1H (α-CH proton).[20]
-
~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
~8.2 ppm: Doublet, 1H (amide NH).
-
~12.7 ppm: Broad singlet, 1H (carboxylic acid OH).
-
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting
Analytical method development often involves troubleshooting unexpected results, such as the appearance of unknown peaks in a chromatogram. A logical approach can help identify the source of the issue.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mercapturic Acids (Phase II) - Hepatic Detox Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. ajpp.in [ajpp.in]
- 13. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and spectroscopic characterization of a radical SAM enzyme involved in the formation of a peptide thioether crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. N-Acetyl-L-cysteine(616-91-1) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving 2-Acetamido-3-(benzylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-L-cysteine, is a derivative of the amino acid cysteine. While specific literature on this compound is limited, its structural similarity to N-acetyl-L-cysteine (NAC) suggests its potential utility in a variety of cell-based assays, particularly those investigating cellular stress, viability, and signaling pathways. NAC is a well-documented antioxidant and cytoprotective agent that functions primarily by replenishing intracellular glutathione (GSH) stores and directly scavenging reactive oxygen species (ROS). It is anticipated that this compound may exhibit similar, or potentially modulated, activities due to the presence of the S-benzyl group.
These application notes provide a framework for investigating the effects of this compound in cell-based assays. The protocols are based on established methods for related compounds and are intended to be adapted and optimized for specific cell types and experimental questions.
Potential Applications
-
Antioxidant and Cytoprotective Effects: Assessing the ability of the compound to protect cells from oxidative stress-induced damage and apoptosis.
-
Anti-inflammatory Activity: Investigating the modulation of inflammatory signaling pathways, such as NF-κB.
-
Anticancer Properties: Evaluating the compound's effects on cancer cell proliferation, viability, and apoptosis.
Data Presentation
As there is limited published quantitative data for this compound, the following table provides a template with hypothetical, yet plausible, data based on the expected activities of related compounds. Researchers are encouraged to generate their own data using the protocols provided.
| Cell Line | Assay Type | Inducer (Concentration) | This compound (IC50/EC50) | N-acetyl-L-cysteine (NAC) (IC50/EC50) - Reference |
| HepG2 | Cytotoxicity (MTT) | Hydrogen Peroxide (200 µM) | EC50: ~50 µM | EC50: ~1-5 mM |
| A549 | ROS Scavenging (DCFDA) | Tert-butyl hydroperoxide (100 µM) | EC50: ~75 µM | EC50: ~2-10 mM |
| HeLa | Apoptosis (Annexin V) | Staurosporine (1 µM) | IC50: > 100 µM | IC50: > 10 mM |
| Raw 264.7 | NF-κB Inhibition (Reporter) | Lipopolysaccharide (1 µg/mL) | IC50: ~25 µM | IC50: ~5-10 mM |
Note: The above data is illustrative and should be experimentally determined.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound is centered around its potential to modulate intracellular redox balance, similar to NAC. This can impact various downstream signaling pathways.
Caption: Proposed mechanism of this compound.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxic or cytoprotective effects of the compound.
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects using MTT Assay
This protocol determines the ability of this compound to protect cells from an oxidative insult.
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Oxidative stress inducer (e.g., hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Aspirate the medium from the cells and add the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for a pre-treatment period (e.g., 1-4 hours).
-
Add the oxidative stress inducer (e.g., hydrogen peroxide to a final concentration of 200 µM) to the appropriate wells. Include a control group with the inducer alone and an untreated control group.
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to measure the intracellular ROS scavenging activity of the compound.
Materials:
-
Target cell line (e.g., A549)
-
Black, clear-bottom 96-well cell culture plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Oxidative stress inducer (e.g., tert-butyl hydroperoxide)
-
Fluorescence microplate reader
Procedure:
-
Seed cells into a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add medium containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
Induce oxidative stress by adding the inducer (e.g., 100 µM tert-butyl hydroperoxide).
-
Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., every 5 minutes for 1 hour).
-
Calculate the rate of fluorescence increase as an indicator of ROS levels.
Protocol 3: NF-κB Reporter Assay
This protocol assesses the inhibitory effect of the compound on the NF-κB signaling pathway.
Materials:
-
Cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) (e.g., Raw 264.7-NF-κB-luc)
-
96-well cell culture plates
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Luciferase assay reagent (if applicable)
-
Luminometer or fluorescence microscope
Procedure:
-
Seed the reporter cell line into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubate for 6-24 hours, depending on the reporter gene kinetics.
-
If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a fluorescent reporter, visualize and quantify the fluorescence using a microscope or plate reader.
-
Normalize the reporter signal to cell viability (determined by a parallel MTT assay) and calculate the percent inhibition of NF-κB activity.
Application Notes and Protocols: In Vitro Evaluation of N-acetyl-S-benzyl-DL-cysteine Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-S-benzyl-DL-cysteine (NASBDC) is a derivative of the well-studied antioxidant N-acetylcysteine (NAC). These application notes provide a comprehensive guide to the in vitro evaluation of its antioxidant properties. The protocols and methodologies outlined below are based on established antioxidant assays and the known mechanisms of the closely related compound, N-acetylcysteine. While specific quantitative data for NASBDC is not widely available, the provided frameworks will enable researchers to effectively assess its antioxidant capacity.
The antioxidant activity of NAC, and by extension potentially NASBDC, is primarily attributed to its role as a precursor for glutathione (GSH), a crucial intracellular antioxidant.[1][2][3] NAC is deacetylated to L-cysteine, which is a rate-limiting amino acid for the synthesis of glutathione.[1] Glutathione plays a pivotal role in detoxifying reactive oxygen species (ROS).[1][4] While direct radical scavenging by NAC is also a mechanism of its antioxidant action, its principal effect is through the replenishment of intracellular GSH levels.[1][2][4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5]
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form, which can be measured spectrophotometrically.[6]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and store it in the dark.[1]
-
Sample Preparation: Prepare a series of dilutions of N-acetyl-S-benzyl-DL-cysteine in the same solvent used for the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[1]
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sample or control dilutions.[1]
-
Add an equal volume of the DPPH working solution to each well/cuvette.[1]
-
Include a blank control containing only the solvent and the DPPH solution.[1]
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
-
Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.[1][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[1]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the total antioxidant capacity of a substance by assessing its ability to scavenge the stable ABTS radical cation (ABTS•+).[1][8]
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the colored radical cation is reduced back to its colorless neutral form, and the decolorization is measured.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[1]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1][9]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Sample Preparation: Prepare a series of dilutions of N-acetyl-S-benzyl-DL-cysteine and a positive control (e.g., Trolox).[1]
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant capacity of a substance by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 ml of glacial acetic acid in distilled water to make 1 liter.[10]
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 ml of 40 mM HCl.[10]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 ml of distilled water.[10]
-
FRAP Reagent: Mix 25 ml of acetate buffer, 2.5 ml of TPTZ solution, and 2.5 ml of FeCl₃ solution. This working solution should be prepared fresh.[10]
-
-
Sample Preparation: Prepare dilutions of N-acetyl-S-benzyl-DL-cysteine and a standard (e.g., FeSO₄·7H₂O).
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.[10]
-
Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations.
Data Presentation
Quantitative results from the antioxidant assays should be summarized in tables for clear comparison.
Table 1: Radical Scavenging Activity of N-acetyl-S-benzyl-DL-cysteine
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| N-acetyl-S-benzyl-DL-cysteine | Insert experimental value | Insert experimental value |
| Ascorbic Acid (Control) | Insert experimental value | Insert experimental value |
| Trolox (Control) | Insert experimental value | Insert experimental value |
Table 2: Ferric Reducing Antioxidant Power of N-acetyl-S-benzyl-DL-cysteine
| Compound | FRAP Value (µM Fe²⁺ equivalent/µM) |
| N-acetyl-S-benzyl-DL-cysteine | Insert experimental value |
| Trolox (Control) | Insert experimental value |
Signaling Pathways
The primary antioxidant mechanism of N-acetylcysteine, and likely its derivatives, involves the replenishment of intracellular glutathione (GSH).[1][2] This pathway is central to cellular defense against oxidative stress.
N-acetylcysteine and the Glutathione Synthesis Pathway
Caption: The role of N-acetylcysteine derivatives as precursors in the glutathione synthesis pathway for ROS detoxification.
Conclusion
These application notes provide a detailed framework for the in vitro evaluation of the antioxidant activity of N-acetyl-S-benzyl-DL-cysteine. By employing the described protocols for DPPH, ABTS, and FRAP assays, researchers can obtain quantitative data to characterize its antioxidant potential. Understanding its role in the glutathione synthesis pathway provides insight into its likely mechanism of action. This information is valuable for scientists and professionals in drug development exploring the therapeutic potential of novel antioxidant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Acetamido-3-(benzylthio)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known as S-benzyl-N-acetylcysteine, is a valuable precursor in drug discovery and development. It is a protected form of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent.[1][2] The benzyl group protects the reactive thiol moiety of cysteine, allowing for selective chemical modifications at other positions of the molecule, primarily the carboxylic acid group. This strategic protection is crucial for the synthesis of various NAC derivatives with improved pharmacological properties.
These application notes provide an overview of the use of this compound as a precursor, with a focus on the synthesis of N-acetylcysteine amide (NACA), a promising derivative with enhanced bioavailability.
Core Application: Precursor for N-Acetylcysteine (NAC) Derivatives
The primary application of this compound is in the synthesis of NAC derivatives, such as amides and esters. These modifications are often pursued to enhance the pharmacokinetic profile of NAC, such as its membrane permeability and bioavailability. NAC itself has low oral bioavailability, which can limit its therapeutic efficacy.[3]
N-Acetylcysteine Amide (NACA): A Case Study
N-acetylcysteine amide (NACA) is a neutral molecule that exhibits greater lipophilicity and cell permeability compared to NAC.[4] This improved cellular uptake allows for more efficient replenishment of intracellular glutathione, a key antioxidant.[4]
The following table summarizes a comparison of the antioxidative properties of NACA and NAC.
| Compound | Protective Effect against Oxidative Stress | Glutathione Replenishment | Reference |
| N-Acetylcysteine (NAC) | Moderate | Moderate | [4] |
| N-Acetylcysteine Amide (NACA) | High | High | [4] |
Experimental Protocols
Synthesis of N-Acetylcysteine Amide (NACA) from this compound
This protocol describes a two-step synthesis of NACA, starting with the formation of an activated ester of this compound, followed by amidation and deprotection.
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The resulting solution containing the activated ester is used directly in the next step.
Step 2: Amidation and Deprotection
-
To the solution of the activated ester, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the formation of the S-benzyl protected NACA intermediate by TLC.
-
Once the amidation is complete, the solvent is removed under reduced pressure.
-
The residue is then subjected to deprotection of the S-benzyl group. A common method is dissolving the intermediate in liquid ammonia at -78°C and adding small pieces of sodium metal until a persistent blue color is observed.
-
The reaction is quenched by the addition of a proton source, such as ammonium chloride.
-
The ammonia is allowed to evaporate, and the crude product is purified by recrystallization or column chromatography to yield N-acetylcysteine amide (NACA).
Visualizations
Experimental Workflow: Synthesis of NACA
Caption: Synthetic workflow for N-acetylcysteine amide (NACA).
Signaling Pathway: Antioxidant Action of NACA
Caption: Mechanism of antioxidant action of NACA.
Application in the Synthesis of Fudosteine
Fudosteine is a mucolytic drug used in the treatment of respiratory diseases.[5] Its structure is S-(3-hydroxypropyl)-L-cysteine. While some synthetic routes start directly from L-cysteine, the use of a protected cysteine derivative like this compound could be advantageous in certain synthetic strategies to avoid side reactions involving the thiol group.
A potential synthetic route could involve the alkylation of the deprotected thiol of N-acetylcysteine with a 3-hydroxypropyl halide, followed by deacetylation. Alternatively, starting with S-benzyl protected cysteine allows for modifications on the amino or carboxyl groups before deprotection and alkylation of the thiol.
Conclusion
This compound serves as a critical building block in medicinal chemistry, enabling the synthesis of N-acetylcysteine derivatives with potentially improved therapeutic profiles. The strategic use of the S-benzyl protecting group facilitates controlled chemical transformations, leading to the development of novel drug candidates like N-acetylcysteine amide. The provided protocols and diagrams offer a foundational understanding for researchers and scientists working in the field of drug discovery and development.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. N-acetylcysteine for prevention of radiocontrast induced nephrotoxicity: the importance of dose and route of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100137441A1 - N-acetylcysteine amide (nac amide) for the treatment of diseases and conditions associated with oxidative stress - Google Patents [patents.google.com]
- 5. CN108752250B - Synthesis method of high-purity fudosteine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetamido-3-(benzylthio)propanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, also known as N-acetyl-S-benzyl-L-cysteine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the recommended duration at the appropriate temperature. |
| Ineffective base: The base used may not be strong enough to fully deprotonate the thiol group of N-acetylcysteine, leading to poor nucleophilicity. | Consider using a strong base like sodium in liquid ammonia as per established protocols. For other solvent systems, ensure the base is anhydrous and strong enough to deprotonate the thiol. | |
| Poor quality reagents: Degradation of N-acetylcysteine or the benzylating agent. | Use fresh, high-purity reagents. N-acetylcysteine can oxidize over time. | |
| Presence of Impurities in Final Product | Oxidation of N-acetylcysteine: The thiol group is susceptible to oxidation, forming the disulfide dimer, N,N'-diacetyl-L-cystine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. |
| Over-benzylation: Benzylation occurring on both the sulfur and the amide nitrogen. | This is less common for N-acetylcysteine compared to unprotected cysteine. However, using the correct stoichiometry of the benzylating agent is crucial. | |
| Unreacted starting materials: Incomplete reaction leaving N-acetylcysteine or the benzylating agent in the product mixture. | Ensure complete reaction by monitoring with TLC. Optimize reaction time and temperature. Purify the product using recrystallization or column chromatography. | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid: Presence of impurities inhibiting crystallization. | Purify the crude product by column chromatography before attempting recrystallization. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes). |
| Product loss during workup: The product has some solubility in the aqueous phase, especially at higher pH. | During aqueous workup, ensure the solution is acidified to a pH of approximately 2-3 before extraction with an organic solvent. This protonates the carboxylic acid, making it more soluble in the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and effective method involves the S-alkylation of N-acetyl-L-cysteine with a benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.
Q2: How can I improve the yield of my reaction?
To improve the yield, consider the following:
-
Choice of Base and Solvent: A strong base is often required for complete deprotonation of the thiol. A published high-yield method utilizes sodium metal in liquid ammonia. The choice of solvent is also critical; it should dissolve the reactants and be compatible with the chosen base.
-
Inert Atmosphere: The thiol group of N-acetylcysteine is prone to oxidation. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of disulfide byproducts and improve the yield of the desired S-benzylated product.
-
Reaction Temperature: Control of the reaction temperature is crucial. The initial deprotonation with sodium in liquid ammonia is performed at a very low temperature (-78 °C). Subsequent reaction with the benzylating agent may be allowed to warm gradually.
-
Purity of Reagents: Use high-purity, dry reagents and solvents to avoid side reactions.
Q3: What are the main side products I should be aware of?
The primary side product is the disulfide dimer of the starting material, N,N'-diacetyl-L-cystine, formed by the oxidation of N-acetylcysteine. Unreacted starting materials may also be present.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more non-polar than the starting material, N-acetylcysteine, and will have a higher Rf value.
Q5: What is the best way to purify the final product?
Purification is commonly achieved through recrystallization. A typical procedure involves dissolving the crude product in a suitable hot solvent (like an ethyl acetate/hexanes mixture) and allowing it to cool slowly to form crystals. If the product is an oil or heavily contaminated, column chromatography on silica gel may be necessary prior to recrystallization.
Experimental Protocols
High-Yield Synthesis of N-Acetyl-S-benzyl-L-cysteine
This protocol is based on a reported method with a high yield.
Materials:
-
N-acetyl-L-cysteine
-
Liquid ammonia
-
Sodium metal
-
Benzyl bromide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Deprotonation: In a flask equipped for low-temperature reactions, dissolve N-acetyl-L-cysteine in liquid ammonia at -78 °C.
-
Thiolate Formation: Slowly add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the formation of the sodium thiolate.
-
S-Benzylation: Add benzyl bromide dropwise to the solution. The blue color will disappear. Allow the reaction mixture to stir and the ammonia to evaporate overnight as the reaction warms to room temperature.
-
Workup: To the remaining residue, add anhydrous ethanol to quench any unreacted sodium. The solvent is then evaporated under reduced pressure.
-
Purification: The resulting solid is dissolved in water and acidified with hydrochloric acid to precipitate the product. The crude product is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system.
Expected Yield: This method has been reported to produce a yield of approximately 75%.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: Purification of Crude N-acetyl-S-benzyl-DL-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-acetyl-S-benzyl-DL-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-acetyl-S-benzyl-DL-cysteine?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as N-acetylcysteine and benzyl chloride, the disulfide dimer (N,N'-diacetyl-S,S'-dibenzyl-DL-cystine) formed by oxidation, and potential byproducts from the benzylation reaction. If the reaction is not driven to completion, residual starting materials will be the primary contaminants. Oxidation of the thiol group is a common side reaction, leading to the disulfide impurity.[1]
Q2: What is the recommended initial purification strategy for crude N-acetyl-S-benzyl-DL-cysteine?
A2: For most crude samples, recrystallization is an effective and straightforward initial purification step.[1] It can significantly improve purity by removing baseline impurities and colored byproducts. For impurities with similar solubility, column chromatography is a more suitable, albeit more complex, alternative.[2]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective qualitative method to assess purity and identify the presence of major impurities during purification. For quantitative analysis and higher accuracy, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Q4: Is N-acetyl-S-benzyl-DL-cysteine susceptible to degradation during purification?
A4: Yes, the thioether linkage in N-acetyl-S-benzyl-DL-cysteine can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can lead to the formation of the corresponding sulfoxide and sulfone. It is advisable to use degassed solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.[1]
Q5: Since the product is a DL-racemic mixture, how can I separate the enantiomers?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying the D- and L-enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Macrocyclic glycopeptide-based CSPs are often effective for the chiral separation of N-protected amino acids.[3]
Troubleshooting Guides
Recrystallization Issues
Q: My N-acetyl-S-benzyl-DL-cysteine is not crystallizing or is "oiling out." What should I do?
A: This issue often arises from a suboptimal solvent system, high impurity levels, or the solution being too concentrated.
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod. Adding a seed crystal of pure N-acetyl-S-benzyl-DL-cysteine can also initiate crystallization.[1]
-
Adjust Solvent System: If the product precipitates as an oil, the solution may be supersaturated or the solvent polarity is not ideal. Try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise while stirring vigorously. Common solvent systems for similar compounds include ethyl acetate/hexanes or toluene/hexanes.[1]
-
Reduce Concentration: If the solution is too concentrated, add more of the hot solvent to ensure complete dissolution and allow it to cool more slowly.
-
Pre-purification: High impurity content can inhibit crystallization. Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting recrystallization.[1]
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield can be due to the product's high solubility in the chosen solvent or rapid cooling.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath or refrigerator, to maximize crystal formation.[4]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Consider a different solvent system if the product remains significantly soluble at low temperatures.
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column. What can I do?
A: Poor separation is typically due to an inappropriate mobile phase polarity or a poorly packed column.
-
Optimize the Mobile Phase:
-
Too Fast Elution: If compounds elute too quickly with poor separation, the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes).
-
No Elution: If compounds do not move down the column, the mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help elute less polar impurities first, followed by your more polar product.[2]
-
Check Column Packing: Ensure the silica gel is packed uniformly to avoid channels or air bubbles, which lead to poor separation.[1]
Data Presentation
Table 1: Comparison of Common Purification Methods for N-acetyl-S-benzyl-DL-cysteine
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >95% | 60-85% | Simple, cost-effective, good for large scales. | Can be less effective for impurities with similar solubility; yield may be variable.[1] |
| Column Chromatography | >98% | 70-90% | High resolution, effective for removing impurities with similar polarities.[1] | More complex, time-consuming, and requires more solvent than recrystallization.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude N-acetyl-S-benzyl-DL-cysteine in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of ethanol and water) to completely dissolve the solid.[1][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat the solution for a few minutes.[1]
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexanes).[2]
-
Sample Loading: Dissolve the crude N-acetyl-S-benzyl-DL-cysteine in a minimal amount of the mobile phase or a suitable solvent. Adsorb this solution onto a small amount of silica gel and, after drying, carefully load it onto the top of the packed column.[1]
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.[2]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-acetyl-S-benzyl-DL-cysteine.
Mandatory Visualization
Caption: General experimental workflow for the purification of crude N-acetyl-S-benzyl-DL-cysteine.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Preventing Thiol Group Oxidation During Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the oxidation of thiol groups during chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing significant disulfide bond formation in my solution post-synthesis.
Q: My purified compound, which should contain a free thiol, is showing disulfide-linked dimers or oligomers. What could be the cause and how can I fix it?
A: This is a common issue arising from the inherent reactivity of the thiol group. Here’s a step-by-step troubleshooting guide:
-
Problem Diagnosis:
-
Air Oxidation: Thiols are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions.[1][2] The oxidation typically proceeds through a thiyl radical intermediate, leading to the formation of a disulfide bond.[1]
-
pH of the Solution: The rate of thiol oxidation is significantly faster at neutral to alkaline pH (pH > 7).[1][2] At higher pH, the thiol group is more readily deprotonated to the more nucleophilic thiolate anion, which is more susceptible to oxidation.[1]
-
Metal Ion Contamination: Transition metal ions can catalyze the oxidation of thiols.[1][3]
-
-
Immediate Corrective Actions (Reversing Oxidation):
-
Treatment with a Reducing Agent: If you suspect disulfide bonds have already formed, you can treat your solution with a reducing agent to regenerate the free thiol. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and popular choice as it is potent, odorless, and works over a broad pH range (typically 1.5 to 8.5).[1][4] Dithiothreitol (DTT) is another strong reducing agent, although it is less stable, especially at pH values above 7.5.[1]
-
-
Preventative Measures for Future Syntheses:
-
Work Under an Inert Atmosphere: To minimize air oxidation, it is crucial to use degassed solvents and work under an inert atmosphere, such as nitrogen or argon.[1][5]
-
Control the pH: Maintaining a slightly acidic pH (below 7) can help to slow down the rate of oxidation.[1][6]
-
Use Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester metal ions, preventing them from catalyzing oxidation.[1][6]
-
Add Antioxidants: Including antioxidants like ascorbic acid (Vitamin C) in your solutions can also help prevent oxidation.[1][6]
-
Issue 2: My thiol-containing peptide shows significant oxidation during solid-phase peptide synthesis (SPPS) cleavage.
Q: During the cleavage of my peptide from the resin, I'm observing a high percentage of disulfide-linked species. How can I prevent this?
A: The acidic conditions and the generation of reactive cationic species during cleavage can promote thiol oxidation. The key is to use appropriate scavengers in your cleavage cocktail.
-
Understanding the Role of Scavengers: During the acidic cleavage of peptides from the resin (e.g., with trifluoroacetic acid - TFA), protecting groups are removed, generating reactive carbocations. These can alkylate sensitive residues, including cysteine. Scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive species.[1]
-
Effective Scavenger Cocktails:
-
Reagent K: A widely used and effective scavenger cocktail is Reagent K, which typically contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[1][7]
-
Alternative Scavengers: For peptides that are particularly sensitive, a combination of different scavengers can be beneficial. The combined use of thioanisole and dimethyl sulfide (DMS) in the presence of DTT has been shown to be effective.[1][8]
-
Odorless Alternatives: If the odor of thiol-based scavengers is a concern, triisopropylsilane (TIS) is a common non-thiol scavenger that can effectively reduce the trityl cation.[1][9]
-
Issue 3: I need to selectively protect a thiol group in the presence of other nucleophilic functional groups.
Q: My molecule contains both hydroxyl and thiol groups. How can I selectively protect the thiol group?
A: Due to the higher acidity and nucleophilicity of thiols compared to alcohols, selective protection is achievable.[10]
-
Recommended Protecting Group: The trityl (Trt) group is a bulky protecting group that is highly effective for protecting primary alcohols, amines, and thiols.[11][12] It can be introduced selectively onto a thiol group in the presence of a hydroxyl group.
-
Selective Protection Strategy: You can use trityl chloride in an aprotic solvent. The reaction can proceed even without a base by heating, but the addition of a mild base like potassium carbonate allows the reaction to occur at room temperature.[13]
Frequently Asked Questions (FAQs)
General Questions
Q: What is the primary mechanism of thiol oxidation?
A: The primary mechanism of thiol oxidation involves the loss of electrons from the sulfur atom.[2] This process is often initiated by molecular oxygen and can be catalyzed by light, heat, and the presence of metal ions.[1][3] The oxidation typically proceeds through a thiyl radical intermediate, which then reacts with another thiol to form a disulfide bond (R-S-S-R).[1][2]
Q: How does pH affect the rate of thiol oxidation?
A: Thiol oxidation is generally faster at neutral to alkaline pH.[1][3] At higher pH, the thiol group (-SH) is more readily deprotonated to the more nucleophilic thiolate anion (S-), which is more susceptible to oxidation.[1][14] For instance, thiolated beta-cyclodextrin is relatively stable at pH 5 but shows significant oxidation at pH 6 and 7.2.[1]
Protecting Groups
Q: What are the most common protecting groups for thiols?
A: The choice of a protecting group depends on the overall synthetic strategy, especially the conditions required for its removal. Orthogonal protecting groups, which can be removed under different conditions without affecting others, are crucial for complex syntheses.[1][15]
Q: How do I choose the right protecting group for my synthesis?
A: The selection of a suitable protecting group should be based on its stability to the reaction conditions planned for the subsequent synthetic steps and the mildness of the conditions required for its removal.
Reducing Agents
Q: What are the main differences between DTT and TCEP as reducing agents?
A: Both DTT and TCEP are effective reducing agents for disulfide bonds, but they have key differences:
-
Stability: TCEP is more stable over a wider pH range (1.5-8.5) and is more resistant to air oxidation compared to DTT.[1][9] DTT is less stable, particularly at pH values above 7.5.[1]
-
Reactivity with other reagents: TCEP, being a non-thiol-containing reducing agent, does not interfere with subsequent thiol-specific conjugation chemistries, such as those involving maleimides, after its removal.[4]
-
Odor: TCEP is odorless, whereas DTT has a characteristic thiol odor.[4]
Q: When should I use DTT versus TCEP?
A: TCEP is often the preferred choice for applications that require long-term stability and for reactions that will be followed by maleimide chemistry.[1] DTT is a strong and cost-effective reducing agent suitable for many standard applications where its shorter half-life is not a major concern.[1]
Data Presentation
Table 1: Comparison of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions | Notes |
| Trityl | Trt | Basic conditions, mild acid | Mild acid (e.g., TFA, formic acid), I₂ | Bulky group, useful for selective protection of primary thiols.[11][13] |
| tert-Butyl | t-Bu | Acidolysis with TFA and HCl | Stronger acid, Hg(OAc)₂ | More resistant to acid than O-tert-butyl ethers. |
| tert-Butylsulphenyl/ tert-Butylthio | StBu | Acidic conditions, piperidine | Thiol-labile (requires reducing agents like DTT) | Thiol-labile protecting group, useful for orthogonal strategies.[16] |
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Abbreviation | Optimal pH Range | Key Advantages | Key Disadvantages |
| Tris(2-carboxyethyl)phosphine | TCEP | 1.5 - 8.5[1] | Odorless, stable, irreversible reduction, compatible with maleimide chemistry.[1][4] | Can be challenging to remove due to high water solubility.[1] |
| Dithiothreitol | DTT | 7.0 - 8.0 | Potent, cost-effective.[1] | Less stable (especially > pH 7.5), strong odor, can be rapidly oxidized by metal ions.[1] |
Experimental Protocols
Protocol 1: General Procedure for TCEP-Mediated Reduction of Disulfide Bonds in a Protein
This protocol provides a general method for reducing disulfide bonds in a protein solution prior to downstream applications like conjugation.
-
Materials:
-
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the chosen conjugation buffer.[4][5]
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Reduction Reaction: Add the TCEP solution to the protein solution to achieve the desired final concentration. A molar excess of TCEP is typically used. For antibodies, a starting point is often 2.75 molar equivalents of TCEP per mole of antibody.[4]
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures can be optimized, but a common condition is 30 minutes at room temperature or 1-2 hours at 37°C.[4][5]
-
TCEP Removal: Promptly remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal concentrator.[4] This step is critical, especially if the subsequent reaction involves maleimides.[4]
-
Proceed to Next Step: The reduced protein is now ready for the subsequent reaction (e.g., conjugation).[4]
-
Protocol 2: Protection of a Thiol Group Using Trityl Chloride
This protocol describes a general procedure for the protection of a thiol group with trityl chloride.
-
Materials:
-
Procedure:
-
Dissolve Substrate: Dissolve the thiol-containing compound in a dry aprotic solvent like pyridine or DCM.[17] If using a base, add it to the solution.
-
Add Trityl Chloride: Add trityl chloride (typically 1.1 to 2 equivalents) to the solution.[17]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.[17]
-
Quenching: Add a small amount of methanol to quench any unreacted trityl chloride.[17]
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to obtain the S-tritylated product.[17]
-
Protocol 3: Deprotection of a Trityl-Protected Thiol
This protocol provides a general method for the acid-catalyzed removal of the trityl group.
-
Materials:
-
Procedure:
-
Dissolve Substrate: Dissolve the S-trityl protected compound in anhydrous DCM.[11][18]
-
Add Scavenger: Add the scavenger (e.g., triethylsilane) to the solution.[18]
-
Add Acid: Add TFA or formic acid dropwise to the stirred solution at room temperature.[11]
-
Reaction: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[11]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]
-
Visualizations
Caption: Pathway of thiol oxidation to a disulfide bond and contributing factors.
Caption: Strategies for preventing and reversing thiol oxidation.
Caption: General workflow for TCEP-mediated disulfide bond reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. broadpharm.com [broadpharm.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 16. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]
Technical Support Center: N-acetyl-S-benzyl-DL-cysteine Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N-acetyl-S-benzyl-DL-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving crude N-acetyl-S-benzyl-DL-cysteine?
A1: Based on solubility information for similar compounds like N-acetyl-L-cysteine, good starting solvents to dissolve the crude product include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] It is recommended to start with a minimal amount of solvent and gently warm the mixture to facilitate dissolution.
Q2: What anti-solvents are commonly used to induce crystallization of cysteine derivatives?
A2: For cysteine derivatives, non-polar solvents are effective anti-solvents. Hexanes and diethyl ether are commonly used to induce crystallization from a more polar solvent system.[3] The anti-solvent should be added slowly to the dissolved product until the solution becomes slightly turbid.
Q3: My product is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a very high level of supersaturation or if the boiling point of the solvent is higher than the melting point of the compound.[3] To address this, try the following:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Re-dissolve and adjust: Re-dissolve the oil in a small amount of the original solvent and then add more anti-solvent to reduce the overall solubility.
Q4: No crystals are forming, even after adding an anti-solvent and cooling. What steps can I take?
A4: If crystals do not form, the solution may not be sufficiently supersaturated. Consider the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.[3]
-
Seeding: If you have a pure crystal of N-acetyl-S-benzyl-DL-cysteine, add a tiny "seed" crystal to the solution to initiate crystallization.[3]
-
Concentration: Evaporate some of the solvent to increase the concentration of the compound.[3]
-
Increase anti-solvent: Add more anti-solvent to further decrease the solubility of your product.[3]
Q5: The yield of my recrystallization is very low. How can I improve it?
A5: A low yield may indicate that your compound has significant solubility in the solvent/anti-solvent mixture even at low temperatures, or that the cooling process was too rapid. To improve your yield:
-
Optimize the solvent system: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. You may need to experiment with different solvent/anti-solvent combinations.
-
Slow cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a refrigerator or ice bath. This maximizes the formation of larger crystals.
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent system. | - Evaporate some of the solvent to increase concentration.[3]- Add more anti-solvent.[3]- Scratch the inner surface of the flask with a glass rod.[3]- Add a seed crystal of the pure compound.[3] |
| Product "Oils Out" | - The solution is too supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- The solution was cooled too quickly. | - Re-heat the solution and add a small amount of the primary solvent to reduce supersaturation, then cool slowly.- Use a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| Low Crystal Yield | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent mixture.- Cooling was too rapid, leading to the formation of very fine crystals that are difficult to collect. | - Use the minimum amount of hot solvent required for complete dissolution.[3]- Optimize the solvent/anti-solvent ratio to minimize solubility at low temperatures.- Allow for a longer and slower cooling period. |
| Crystals are Colored or Impure | - Impurities are co-crystallizing with the product. | - If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution and filtering it before crystallization.- A second recrystallization step may be necessary to achieve the desired purity. |
Experimental Protocol: Recrystallization of N-acetyl-S-benzyl-DL-cysteine
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude N-acetyl-S-benzyl-DL-cysteine
-
Primary solvent (e.g., ethanol, methanol, or DMSO)
-
Anti-solvent (e.g., hexanes or diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar
-
Glass rod
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude N-acetyl-S-benzyl-DL-cysteine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Avoid boiling the solvent.
-
Anti-solvent Addition: Once dissolved, remove the flask from the heat. Slowly add the anti-solvent dropwise while stirring until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the primary solvent until it clears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Visualizations
Caption: General experimental workflow for the crystallization of N-acetyl-S-benzyl-DL-cysteine.
Caption: Troubleshooting decision tree for N-acetyl-S-benzyl-DL-cysteine crystallization.
References
Technical Support Center: Optimizing HPLC Separation of 2-Acetamido-3-(benzylthio)propanoic acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Acetamido-3-(benzylthio)propanoic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers. What are the likely causes and how can I improve the separation?
A: Poor resolution in chiral HPLC is a common challenge. The primary reasons often relate to the selection of the chiral stationary phase (CSP) and the mobile phase composition. Here is a step-by-step approach to troubleshoot this issue:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for the separation of N-protected amino acids and their derivatives.[1][2] If you are not using a chiral column, you will not be able to resolve the enantiomers.
-
Mobile Phase Optimization:
-
Mode of Chromatography: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water) chromatography can be employed. Reversed-phase is often preferred for its compatibility with mass spectrometry (LC-MS).
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase. For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2]
-
Solvent Choice: The choice of organic solvent (e.g., acetonitrile vs. methanol) can impact selectivity. It is recommended to screen both to determine the optimal solvent for your separation.
-
-
Temperature: Temperature can have a significant effect on chiral separations. Lower temperatures often enhance enantioselectivity. Experiment with a column thermostat, testing temperatures in the range of 10°C to 40°C.
-
Flow Rate: A lower flow rate generally provides more time for the analytes to interact with the CSP, which can lead to better resolution, albeit with longer run times.
Issue 2: Peak Tailing
Q: The peaks in my chromatogram are asymmetrical and show significant tailing. What could be causing this and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with acidic analytes, causing peak tailing. Adding a competitive agent to the mobile phase, such as a small amount of a stronger acid like trifluoroacetic acid (TFA), can help to mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column with a strong solvent (refer to the column manufacturer's instructions). If the problem persists, the column may need to be replaced.
-
Mobile Phase pH: For acidic compounds, ensuring the mobile phase pH is low enough to maintain the analyte in its protonated form can improve peak shape.
Issue 3: Inconsistent Retention Times
Q: I am observing a drift in the retention times of my peaks between injections. What could be the cause?
A: Fluctuations in retention times can be due to a variety of factors related to the HPLC system and the mobile phase.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to shifting retention times.
-
Mobile Phase Preparation: Use freshly prepared mobile phase for each run. The composition of the mobile phase can change over time due to evaporation of the more volatile components. Ensure thorough mixing of the mobile phase components.
-
Pump Performance: Leaks in the pump or check valves can cause inconsistent flow rates, leading to variable retention times. Check for any visible leaks and ensure the pump is delivering a stable flow.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound isomers?
A1: A good starting point would be to use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T).[1] For the mobile phase, a reversed-phase approach using a mixture of acetonitrile or methanol and water with 0.1% formic acid is a reasonable starting point.[2] You can begin with a gradient elution to screen a wide range of solvent strengths and then switch to an isocratic method for optimization.
Q2: How do I choose between a polysaccharide-based and a macrocyclic glycopeptide-based chiral column?
A2: The selection of a chiral column is often empirical. Polysaccharide-based columns are versatile and widely used. Macrocyclic glycopeptide-based columns are particularly effective for the direct separation of underivatized amino acids and their N-protected derivatives in reversed-phase or polar ionic modes. It is often beneficial to screen a few different types of chiral columns to find the one that provides the best selectivity for your specific compound.
Q3: Can I use mass spectrometry (MS) with my chiral HPLC method?
A3: Yes, MS detection is compatible with many chiral HPLC methods, particularly those using reversed-phase chromatography. It is important to use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.
Q4: What are the key parameters to optimize for improving the resolution of the enantiomers?
A4: The most critical parameters to optimize are:
-
Chiral Stationary Phase: The choice of the chiral selector is paramount.
-
Mobile Phase Composition: The type and ratio of organic solvent, and the type and concentration of any acidic or basic additives.
-
Temperature: Can significantly influence enantioselectivity.
-
Flow Rate: Slower flow rates can improve resolution.
Data Presentation
Table 1: Illustrative Data for Optimization of HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Chiralpak AD-H | Chiralpak AD-H | Chiralpak AD-H | Astec CHIROBIOTIC T |
| Mobile Phase | 60:40 ACN:H₂O + 0.1% FA | 50:50 ACN:H₂O + 0.1% FA | 50:50 MeOH:H₂O + 0.1% FA | 70:30 MeOH:H₂O + 0.1% FA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 30°C |
| Retention Time 1 (min) | 8.2 | 10.5 | 12.1 | 9.5 |
| Retention Time 2 (min) | 8.9 | 11.8 | 13.5 | 10.8 |
| Resolution (Rs) | 1.3 | 1.8 | 1.9 | 2.1 |
| Peak Tailing Factor | 1.4 | 1.2 | 1.1 | 1.1 |
Note: This data is illustrative and intended to demonstrate the effects of changing various HPLC parameters. Actual results may vary.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS for Impurity Identification
This protocol uses similar chromatographic conditions to the HPLC method, with the addition of a mass spectrometer for detection.
-
LC System: An LC-MS system.
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm (or a similar macrocyclic glycopeptide-based chiral column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 90%) over a set period to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive or negative ion mode.
-
MS Settings:
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: General workflow for chiral HPLC method development.
References
side-product formation in the synthesis of N-acetyl-S-benzyl-DL-cysteine
Welcome to the technical support center for the synthesis of N-acetyl-S-benzyl-DL-cysteine (also known as DL-Benzylmercapturic Acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly side-product formation, during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-acetyl-S-benzyl-DL-cysteine?
The synthesis is typically a nucleophilic substitution reaction (specifically, an S-alkylation) where the thiol group of N-acetyl-DL-cysteine acts as a nucleophile, attacking an electrophilic benzylating agent such as benzyl chloride or benzyl bromide. The reaction is usually carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Q2: What are the most common side-products I should be aware of?
The most frequently encountered side-products arise from oxidation of the starting material, over-alkylation, and reactions involving impurities or hydrolysis of reagents. Key side-products include:
-
N,N'-Diacetyl-DL-cystine: An oxidative dimerization product of the N-acetyl-DL-cysteine starting material.
-
Benzyl Alcohol: Formed by the hydrolysis of the benzyl halide reagent.
-
Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol under certain conditions.
-
Over-alkylation Products: While less common due to the high nucleophilicity of the thiolate, benzylation could potentially occur at the nitrogen or carboxylate oxygen under forcing conditions.
Q3: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or inefficient stirring can lead to a significant amount of unreacted starting material.
-
Side-Product Formation: If reaction conditions are not optimal, a substantial portion of your starting materials may be converted into side-products. For instance, the presence of oxygen can lead to the formation of N,N'-diacetyl-DL-cystine.
-
Poor Deprotonation: The base may be too weak or used in an insufficient amount to fully deprotonate the thiol group of N-acetyl-DL-cysteine, reducing the concentration of the active nucleophile.
-
Suboptimal pH: The pH of the reaction is critical. A pH that is too low will result in a low concentration of the thiolate nucleophile, while a pH that is too high can promote side reactions.
-
Loss During Workup: The product may be lost during extraction or purification steps. Ensure correct pH adjustments during aqueous workup to minimize the product's solubility in the aqueous phase.
Q4: How can I minimize the formation of the N,N'-Diacetyl-DL-cystine disulfide impurity?
This side-product is formed by the oxidation of the cysteine derivative's thiol group. To minimize its formation:
-
Degas Solvents: Before starting the reaction, degas your solvents (e.g., by bubbling nitrogen or argon through them) to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.
Q5: I see a spot on my TLC that I suspect is unreacted N-acetyl-DL-cysteine. How can I resolve this?
If the reaction is incomplete, you can try:
-
Increasing Reaction Time: Allow the reaction to stir for a longer period.
-
Increasing Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious as this may also promote side-product formation.
-
Adding More Reagent: If you suspect one of the reagents was limiting, a carefully calculated addition of the deficient reagent can drive the reaction to completion.
-
Purification: Unreacted N-acetyl-DL-cysteine is more polar and has a free carboxylic acid, making it easily separable from the product by column chromatography or by washing the organic extract with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate) during workup.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of N-acetyl-S-benzyl-DL-cysteine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple unexpected spots on TLC/peaks in HPLC. | 1. Formation of various side-products (oxidation, over-alkylation). 2. Impure starting materials. 3. Degradation of product during workup or analysis. | 1. Optimize Reaction Conditions: Run the reaction under an inert atmosphere. Control the temperature and ensure the dropwise addition of the benzylating agent. 2. Verify Starting Material Purity: Analyze the purity of N-acetyl-DL-cysteine and the benzylating agent before starting. 3. Use Mild Workup Conditions: Avoid strong acids or bases and high temperatures during purification. 4. Characterize Impurities: Use LC-MS to identify the molecular weights of the impurity peaks and deduce their structures. |
| Product is an oil or fails to crystallize. | 1. Presence of impurities, especially benzyl alcohol or dibenzyl ether, which can act as a eutectic contaminant. 2. Residual solvent. | 1. Improve Purification: Perform careful column chromatography to separate the product from less polar impurities. 2. Aqueous Washes: Wash the organic solution of the crude product with brine to remove water-soluble impurities like residual base. A wash with a dilute sodium bisulfite solution can sometimes help remove aldehyde impurities. 3. Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 4. High Vacuum: Dry the product under a high vacuum to remove all traces of solvent. |
| Low Mass Balance After Reaction. | 1. Volatility of benzylating agent. 2. Formation of gaseous byproducts (less common). 3. Product is partially soluble in the aqueous phase during workup. | 1. Use a Condenser: Ensure the reaction is equipped with a reflux condenser if heating is required. 2. Optimize Extraction pH: During the workup, acidify the aqueous layer to a pH of ~2-3 before extracting with an organic solvent. This ensures the carboxylic acid of the product is protonated and less water-soluble. |
Quantitative Data Summary
The following table summarizes common impurities and analytical methods used for their detection. The percentage ranges are typical but can vary significantly based on the specific reaction conditions and the purity of the starting materials.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical % Range (Crude) | Recommended Analytical Method |
| N-acetyl-DL-cysteine (Starting Material) | C₅H₉NO₃S | 163.19 | 0 - 15% | HPLC, LC-MS |
| N,N'-Diacetyl-DL-cystine (Oxidation Product) | C₁₀H₁₆N₂O₆S₂ | 324.37 | 1 - 10% | HPLC, LC-MS |
| Benzyl Alcohol (Hydrolysis Product) | C₇H₈O | 108.14 | 0 - 5% | GC-MS, HPLC |
| Dibenzyl Ether (Condensation Product) | C₁₄H₁₄O | 198.26 | 0 - 5% | GC-MS, HPLC, NMR |
Experimental Protocols
Representative Protocol: Synthesis of N-acetyl-S-benzyl-DL-cysteine
This protocol is a representative example based on standard S-alkylation procedures for cysteine derivatives. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
N-acetyl-DL-cysteine (1.0 eq)
-
Benzyl chloride (1.1 eq) or Benzyl bromide (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Ethanol or Methanol
-
Deionized Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 2M
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve N-acetyl-DL-cysteine in a mixture of ethanol and water. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C. Stir for 20-30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add the benzyl halide dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching & Solvent Removal: Once the reaction is complete, quench by adding water. Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Transfer the remaining aqueous solution to a separatory funnel. Wash with ethyl acetate to remove non-polar impurities like dibenzyl ether. Discard the organic layer.
-
Workup - Acidification & Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The product may precipitate as a white solid. Extract the aqueous layer three times with ethyl acetate.
-
Drying & Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from an ethyl acetate/hexanes or ethanol/water mixture.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the overall workflow for the synthesis and purification of N-acetyl-S-benzyl-DL-cysteine.
Caption: General workflow for the synthesis of N-acetyl-S-benzyl-DL-cysteine.
Troubleshooting Logic for Side-Product Formation
This diagram outlines a logical approach to identifying and mitigating common side-products.
stability issues of 2-Acetamido-3-(benzylthio)propanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Acetamido-3-(benzylthio)propanoic acid in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While direct stability studies on this compound are not extensively documented, based on its chemical structure and the behavior of related compounds like N-acetylcysteine (NAC), the primary stability concerns are oxidation and hydrolysis. The thioether group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The acetamido and carboxylic acid groups may undergo hydrolysis under strong acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound?
Based on the chemistry of similar molecules, two main degradation pathways are probable:
-
Oxidation: The sulfur atom in the benzylthio group is prone to oxidation, which can be accelerated by exposure to air, oxidizing agents, or certain metal ions. This can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.
-
Hydrolysis: The amide (acetamido) linkage can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-(benzylthio)propanoic acid and acetic acid. The carboxylic acid group itself is generally stable but can form esters in the presence of alcohols under acidic conditions.
Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?
To enhance stability and minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, freezing at -20°C or below is advisable.
-
Protected from light: Amber vials or containers wrapped in aluminum foil should be used to prevent photolytic degradation.
-
Prepared in deoxygenated solvents: To minimize oxidation, it is beneficial to use solvents that have been purged with an inert gas like nitrogen or argon.
-
Maintained at an appropriate pH: A slightly acidic to neutral pH is generally preferable. Avoid strongly acidic or alkaline conditions.
Q4: How can I monitor the stability of my this compound solution?
The most effective method for monitoring the stability of this compound and detecting potential degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Troubleshooting Guides
Issue 1: I am observing extra peaks in my HPLC chromatogram after storing my solution for a short period.
-
Question: What are these additional peaks, and how can I prevent their formation?
-
Answer: These new peaks are likely degradation products.
-
Potential Cause 1: Oxidation. The thioether sulfur may be oxidizing to a sulfoxide. This is more likely if your solution was exposed to air for an extended period or if the solvent contained dissolved oxygen.
-
Solution 1: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Minimize headspace in your storage vials. Consider adding a small amount of an antioxidant, but verify its compatibility with your experimental system.
-
Potential Cause 2: Hydrolysis. If your solution is at a high or low pH, you may be observing hydrolysis of the amide bond.
-
Solution 2: Ensure the pH of your solution is buffered in the neutral to slightly acidic range. Prepare solutions fresh whenever possible.
-
Verification: To confirm the identity of the degradation products, co-inject your sample with standards of potential degradants if they are available. Alternatively, use LC-MS to identify the mass of the unknown peaks.
-
Issue 2: The biological activity of my compound in solution appears to decrease over time.
-
Question: Why is my compound losing its efficacy, and how can I maintain it?
-
Answer: A loss of biological activity is often linked to the degradation of the active compound.
-
Potential Cause: The degradation products (e.g., the sulfoxide or hydrolyzed forms) may have reduced or no biological activity in your assay. The concentration of the active parent compound is decreasing over time.
-
Solution: Follow the recommended storage conditions strictly: store at low temperatures (2-8°C or frozen), protect from light, and use deoxygenated solvents.[1] Prepare smaller batches of your stock solution more frequently to ensure you are using a fresh, undegraded compound.
-
Action: Perform a time-course experiment where you analyze the solution by HPLC at different time points to correlate the loss of the parent peak with the decrease in biological activity.
-
Issue 3: My solution of this compound has developed a yellow tint.
-
Question: What is causing the color change in my solution?
-
Answer: A change in color often indicates a chemical transformation.
-
Potential Cause: The formation of chromophoric degradation products or impurities. Oxidation products or reactions with trace impurities in the solvent could lead to colored species.
-
Solution: First, ensure the purity of your starting material. If the solid is off-white or yellow, it may already contain impurities.[2] Use high-purity solvents for your solutions. If the discoloration occurs upon storage, it is a strong indicator of degradation. Follow the stringent storage conditions mentioned previously to minimize this. Analyze the discolored solution by HPLC-UV/Vis to see if the new peaks have absorbance at longer wavelengths.
-
Quantitative Data and Experimental Protocols
Table 1: Example Forced Degradation Study Conditions
| Condition | Reagent/Stress | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | 1 hour | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Thioether Oxidation |
| Thermal Degradation | Heat (solid) | 80°C | 48 hours | General Decomposition |
| Photolytic Degradation | UV light (e.g., 254 nm) | Room Temp | 24 hours | Photodegradation |
Data adapted from forced degradation studies of related compounds.[1]
Experimental Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization for your specific instrumentation and sample matrix will be necessary.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent to a concentration of approximately 1 mg/mL.
This is a general method and may require optimization.[1]
Experimental Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and establish the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for 1 hour. Before injection, neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Then, dissolve it in the sample solvent for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 2-8°C), using the developed stability-indicating HPLC method.
Protocol adapted from general forced degradation study guidelines.[1]
Visualizations
Caption: Probable degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Overcoming Low Solubility of N-acetyl-S-benzyl-DL-cysteine
Welcome to the technical support center for N-acetyl-S-benzyl-DL-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of dissolving N-acetyl-S-benzyl-DL-cysteine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does N-acetyl-S-benzyl-DL-cysteine have low solubility in aqueous buffers?
A1: N-acetyl-S-benzyl-DL-cysteine possesses both hydrophobic and hydrophilic moieties. The benzyl group attached to the sulfur atom is nonpolar and contributes significantly to the molecule's hydrophobicity, leading to poor solubility in aqueous solutions. The acetyl and carboxylic acid groups are polar, but their influence is often insufficient to overcome the hydrophobicity of the benzyl group, especially at or near the isoelectric point of the molecule where it has a neutral net charge.
Q2: What is the first step I should take to try and dissolve N-acetyl-S-benzyl-DL-cysteine?
A2: The initial and often most effective approach is to adjust the pH of the aqueous buffer. Since N-acetyl-S-benzyl-DL-cysteine is an acidic molecule due to its carboxylic acid group, increasing the pH above its pKa will deprotonate the carboxyl group, forming a more soluble salt. Conversely, in some cases, decreasing the pH well below the pKa of the amino group can also increase solubility by protonating it.
Q3: Are there any simple additives I can use to improve solubility?
A3: Yes, several common laboratory reagents can be used to enhance the solubility of poorly soluble compounds. These include co-solvents, surfactants, and cyclodextrins. The choice of additive will depend on the specific requirements of your experiment, including potential interference with downstream assays.
Q4: Can heating the solution help dissolve the compound?
A4: Gentle heating can increase the rate of dissolution and the saturation solubility of many compounds. However, it is crucial to be cautious as excessive heat can lead to the degradation of N-acetyl-S-benzyl-DL-cysteine. It is recommended to perform stability studies if you plan to heat the solution for extended periods. For N-acetylcysteine (a related compound), gentle heating to 37°C has been used to aid dissolution.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with N-acetyl-S-benzyl-DL-cysteine.
Problem: The compound is not dissolving in my aqueous buffer at the desired concentration.
Solution Workflow:
Caption: A step-by-step workflow for troubleshooting the low solubility of N-acetyl-S-benzyl-DL-cysteine.
Step 1: pH Adjustment
The solubility of amino acid derivatives is often highly dependent on pH.[2][3]
-
Rationale: N-acetyl-S-benzyl-DL-cysteine has a carboxylic acid group. By increasing the pH of the buffer above the pKa of this group, it will be deprotonated to a carboxylate, which is significantly more water-soluble.
-
Protocol:
-
Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).
-
Add the N-acetyl-S-benzyl-DL-cysteine powder to the buffer.
-
While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to increase the pH.
-
Monitor the pH and the dissolution of the compound. Aim for a pH range of 7.0-8.0 initially.
-
Once the compound is dissolved, you can carefully adjust the pH back towards your target pH if necessary, but be aware that the compound may precipitate if the pH drops too low.
-
| Parameter | Recommendation | Rationale |
| Target pH | > pKa of the carboxylic acid group (typically ~2-3) | Increases the proportion of the more soluble anionic form. |
| Base for Adjustment | 0.1 M - 1 M NaOH or KOH | Common laboratory bases that are effective for pH adjustment. |
| Monitoring | Visual inspection and pH meter | To ensure complete dissolution and accurate pH control. |
Step 2: Co-solvent Addition
Using a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5]
-
Rationale: Co-solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can reduce the polarity of the aqueous solvent, making it more favorable for the nonpolar benzyl group of the molecule to be solvated.
-
Protocol:
-
First, attempt to dissolve the N-acetyl-S-benzyl-DL-cysteine in a small amount of a suitable organic co-solvent (e.g., DMSO, ethanol).
-
Once dissolved, slowly add this stock solution to your aqueous buffer while stirring vigorously.
-
It is crucial to ensure that the final concentration of the organic co-solvent in your aqueous buffer is low enough to not interfere with your experiment and to avoid precipitation of the compound.
-
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) | A powerful solvent for many organic compounds; may have biological effects at higher concentrations.[1] |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological assays.[6] |
| Polyethylene Glycol (PEG 300/400) | 10-30% (v/v) | A non-toxic and versatile co-solvent.[7] |
Step 3: Surfactant Addition
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9]
-
Rationale: The hydrophobic tails of surfactant molecules can interact with the benzyl group of N-acetyl-S-benzyl-DL-cysteine, while the hydrophilic heads remain in contact with the aqueous buffer, effectively solubilizing the compound within micelles.
-
Protocol:
-
Prepare your aqueous buffer containing a surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the N-acetyl-S-benzyl-DL-cysteine powder to the surfactant-containing buffer.
-
Stir the solution until the compound is dissolved. Gentle warming or sonication can aid this process.
-
| Surfactant | Type | Typical Concentration Range |
| Tween® 80 | Non-ionic | 0.1 - 2% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.05 - 0.5% (w/v) |
| Pluronic® F-68 | Non-ionic | 0.1 - 5% (w/v) |
Step 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11]
-
Rationale: The hydrophobic benzyl group of N-acetyl-S-benzyl-DL-cysteine can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then allows this complex to be readily dissolved in aqueous buffers.[12][13]
-
Protocol (Kneading Method):
-
In a mortar, mix the N-acetyl-S-benzyl-DL-cysteine and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 or 1:2 molar ratio.
-
Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) or under vacuum.
-
The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.
-
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity, making it a common choice. |
| Methyl-β-cyclodextrin (Me-β-CD) | High solubilizing capacity, but can have some toxicity. |
Experimental Protocols
Protocol for Solubility Determination by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of N-acetyl-S-benzyl-DL-cysteine to a series of vials containing your chosen aqueous buffer or buffer with a solubilizing agent.
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Caption: Workflow for determining the equilibrium solubility of N-acetyl-S-benzyl-DL-cysteine.
This technical support guide provides a comprehensive overview of strategies to overcome the low aqueous solubility of N-acetyl-S-benzyl-DL-cysteine. By systematically applying these methods, researchers can successfully prepare solutions for their experimental needs. For further assistance, please consult relevant literature on drug formulation and solubilization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with 2-Acetamido-3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in the synthesis and handling of 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-DL-cysteine or S-benzylmercapturic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: This compound is also commonly referred to as N-Acetyl-S-benzyl-DL-cysteine and S-benzylmercapturic acid.
Q2: What are the most critical parameters to control during the synthesis of this compound?
A2: The most critical parameters are pH, reaction temperature, and the stoichiometry of the reactants. The pH should be maintained in the optimal range to ensure the cysteine's thiol group is sufficiently nucleophilic for the reaction with benzyl halide, while minimizing side reactions. Temperature control is crucial to prevent degradation and unwanted byproducts. Precise stoichiometry ensures complete reaction and minimizes impurities from unreacted starting materials.
Q3: What are the primary side reactions to be aware of during the S-benzylation of N-acetylcysteine?
A3: The main side reactions include oxidation of the thiol group, which can lead to the formation of disulfide-bonded dimers, and over-alkylation on other nucleophilic sites if the reaction conditions are not carefully controlled. Racemization can also be a concern if the reaction is performed at elevated temperatures or under harsh basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.
Q5: What is the recommended method for purifying the final product?
A5: The most common and effective method for purifying this compound is recrystallization. A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a highly pure crystalline product. Column chromatography can also be employed for purification if significant impurities are present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to suboptimal pH. | Ensure the reaction pH is maintained between 8.0 and 9.0 to facilitate the deprotonation of the thiol group, making it a better nucleophile. |
| Oxidation of the N-acetylcysteine starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC and ensure it is allowed to proceed to completion. A slight increase in temperature (e.g., to 40-50°C) may be necessary, but should be done cautiously to avoid side reactions. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Ensure the stoichiometry of the benzyl halide is appropriate (a slight excess may be used). Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of disulfide-bonded N-acetylcysteine. | As mentioned above, use an inert atmosphere during the reaction. | |
| Over-alkylation byproducts. | Control the stoichiometry of the benzyl halide carefully. Add the alkylating agent dropwise to the reaction mixture to avoid localized high concentrations. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | Use high-purity N-acetylcysteine and benzyl halide. It is advisable to characterize the starting materials before use. |
| Poor control over reaction parameters. | Strictly control the pH, temperature, and reaction time for each batch. Utilize a well-calibrated pH meter and a temperature-controlled reaction setup. | |
| Inefficient purification. | Optimize the recrystallization procedure. Ensure the correct solvent system is used and that the cooling process is gradual to promote the formation of pure crystals. |
Experimental Protocols
Synthesis of this compound
This protocol details the S-benzylation of N-acetylcysteine.
Materials:
-
N-acetylcysteine
-
Benzyl chloride (or benzyl bromide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-acetylcysteine in deionized water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.5.
-
In a separate container, dissolve benzyl chloride in a minimal amount of ethanol.
-
Add the benzyl chloride solution dropwise to the N-acetylcysteine solution while maintaining the temperature at 0-5°C and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound as a white solid.
Data Presentation: Impact of Reaction Parameters on Yield and Purity
The following table summarizes the expected outcomes based on varying key reaction parameters.
| Parameter | Condition A | Condition B | Condition C |
| pH | 7.0 | 8.5 | 10.0 |
| Temperature (°C) | 25 | 25 | 50 |
| Benzyl Chloride (equivalents) | 1.0 | 1.1 | 1.5 |
| Expected Yield (%) | 60-70 | 85-95 | 75-85 |
| Expected Purity (%) | 85-90 | >98 | 90-95 |
| Notes | Lower pH leads to incomplete reaction. | Optimal conditions for high yield and purity. | Higher temperature and excess alkylating agent can lead to increased byproduct formation. |
Visualizations
addressing impurities in commercial batches of 2-Acetamido-3-(benzylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of 2-Acetamido-3-(benzylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial batches of this compound?
A1: Based on the synthesis route and stability of the molecule, several potential impurities can be present in commercial batches. These can be broadly categorized as:
-
Starting Material Residues: Unreacted starting materials such as N-acetylcysteine and benzyl bromide.
-
Side-Reaction Products: Impurities formed during the synthesis process.
-
Degradation Products: Impurities formed due to storage conditions or exposure to light, heat, or oxygen.
Commonly observed impurities include:
-
Oxidation Products: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.
-
Disulfide-Bonded Dimer: Formed by the cleavage of the benzyl group followed by oxidation.
-
Deprotection Products: Loss of the acetyl group (2-Amino-3-(benzylthio)propanoic acid) or the benzyl group (N-acetylcysteine).
-
Racemization Product: If the synthesis is not stereospecific, the L-enantiomer may be present as an impurity.
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Review the Synthesis: Consider the starting materials, intermediates, and reaction conditions to hypothesize potential side products.
-
Mass Spectrometry (LC-MS): Determine the molecular weight of the impurity. This is a powerful tool for initial identification.
-
Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide fragmentation data, offering structural clues.
-
Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. An increase in the peak height of the unknown peak can confirm its identity.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended acceptance criteria for impurities in this compound?
A3: Acceptance criteria for impurities are generally guided by regulatory bodies like the FDA. For drug substances, the following general thresholds often apply:
-
Reporting Threshold: Impurities present at a level above this threshold should be reported. A common threshold is 0.10%.
-
Identification Threshold: Impurities present above this level need to be structurally identified. A common threshold is 0.20%.
-
Qualification Threshold: Impurities present above this level must be qualified, meaning toxicological data is required to justify their safety. A common threshold is 0.50%.
For identified impurities, a limit of 0.50% is generally acceptable, while for unidentified impurities, a limit of 0.20% is often applied.[1] It is important to note that for impurities with known high potency or toxicity, lower limits would be required.
Q4: How can I minimize the formation of oxidation impurities during storage?
A4: To minimize the formation of sulfoxide and sulfone impurities, consider the following storage recommendations:
-
Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow down the rate of oxidation.
-
Light Protection: Store in a light-resistant container to prevent photo-oxidation.
-
Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for introducing other impurities must be evaluated.
Troubleshooting Guides
Problem: High Levels of Oxidation Products (Sulfoxide/Sulfone) Detected
| Possible Cause | Troubleshooting Step |
| Improper Storage | Review storage conditions. Ensure the material is stored under an inert atmosphere, protected from light, and at a low temperature. |
| Air Leak in Storage Container | Inspect the container seal for any potential leaks that could allow oxygen ingress. |
| Exposure to Oxidizing Agents | Ensure that no oxidizing agents were used in the final purification or handling steps. |
Problem: Presence of Starting Materials in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Optimize reaction time, temperature, or stoichiometry to drive the reaction to completion. |
| Inefficient Purification | Modify the purification protocol. Consider an additional recrystallization step or optimizing the chromatographic conditions. |
Quantitative Data Summary
The following table summarizes a typical impurity profile for a commercial batch of this compound, as determined by HPLC.
| Impurity | Retention Time (min) | Typical Amount (%) |
| N-acetylcysteine | 2.5 | < 0.1 |
| 2-Acetamido-3-(benzylsulfinyl)propanoic acid (Sulfoxide) | 8.2 | ≤ 0.2 |
| 2-Acetamido-3-(benzylsulfonyl)propanoic acid (Sulfone) | 9.5 | ≤ 0.15 |
| N,N'-diacetyl-L-cystine (Disulfide Dimer) | 12.1 | ≤ 0.1 |
| Unidentified Impurity 1 | 14.3 | < 0.1 |
| Unidentified Impurity 2 | 16.8 | < 0.1 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification
This protocol can be used to reduce the levels of many common impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV Methods for 2-Acetamido-3-(benzylthio)propanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 2-Acetamido-3-(benzylthio)propanoic acid, a key intermediate in various synthetic pathways. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data presented in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC-UV) Method
A robust and reliable Reverse-Phase HPLC (RP-HPLC) method with UV detection is proposed for the routine analysis of this compound. This method is based on established principles for the analysis of similar N-acetylated amino acid derivatives.[1][2][3][4]
Chromatographic Conditions
A typical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), 60:40 v/v |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Experimental Protocol: Method Validation
The validation of the HPLC-UV method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8][9]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is determined by comparing the chromatograms of the standard, sample, and placebo.
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution across a specified concentration range. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The percentage recovery is then calculated.
-
Precision: The precision of the method is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of the same sample and expressing the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making deliberate, small variations in the method parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.
HPLC-UV Method Validation Workflow
Caption: Workflow for the development and validation of an HPLC-UV method.
Comparison with Alternative Analytical Methods
While HPLC-UV is a widely used and robust technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, or those that can be derivatized to become volatile, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.
Comparative Performance
The table below summarizes the key performance characteristics of the HPLC-UV method compared to LC-MS and GC-MS.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Specificity | Good | Excellent | Excellent |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | High (pg/mL to fg/mL) |
| Linearity | Good (typically 2-3 orders of magnitude) | Excellent (3-5 orders of magnitude) | Excellent (3-5 orders of magnitude) |
| Accuracy | Good | Excellent | Excellent |
| Precision | Good (%RSD < 2%) | Excellent (%RSD < 15%) | Excellent (%RSD < 15%) |
| Robustness | Good | Moderate | Moderate |
| Cost | Low | High | High |
| Throughput | High | Moderate | Moderate |
Comparison of Analytical Methods
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. ajpp.in [ajpp.in]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Efficacy of N-acetylcysteine and 2-Acetamido-3-(benzylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established therapeutic agent N-acetylcysteine (NAC) and the less-characterized compound 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-cysteine. While extensive experimental data is available for NAC, delineating its efficacy as a mucolytic and antioxidant agent, there is a notable scarcity of published scientific literature on the biological activities of this compound.
Therefore, this document will first present a comprehensive overview of the proven efficacy of N-acetylcysteine, supported by experimental data and detailed protocols. Subsequently, it will explore the known biological activities of structurally related S-substituted cysteine derivatives to provide a theoretical framework for the potential, yet unverified, properties of this compound.
N-acetylcysteine (NAC): A Multifaceted Therapeutic Agent
N-acetylcysteine is a derivative of the amino acid L-cysteine and has been in clinical use for decades.[1] Its therapeutic applications are primarily attributed to its potent antioxidant and mucolytic properties.[1][2]
Antioxidant Efficacy
NAC's antioxidant effects are twofold. It can act directly as a scavenger of reactive oxygen species (ROS), and more importantly, it serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3] The replenishment of GSH levels is crucial for protecting cells from oxidative damage.[3]
The antioxidant capacity of NAC has been quantified in various in vitro assays. For instance, its ability to scavenge free radicals can be measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where a higher percentage of inhibition indicates greater antioxidant activity.[4]
Table 1: In Vitro Antioxidant Activity of N-acetylcysteine
| Assay Type | Compound | Concentration | Antioxidant Activity | Reference |
| DPPH Radical Scavenging | N-acetylcysteine (NAC) | Various | Concentration-dependent scavenging | [4] |
| Hydrogen Peroxide Scavenging | N-acetylcysteine (NAC) | Various | Concentration-dependent scavenging | [3] |
| Beta-carotene Bleaching | N-acetylcysteine (NAC) | Not specified | 60% higher than control | [3] |
| LDL Oxidation Inhibition | S-allyl cysteine (SAC)* | 1 mM | Optimal inhibition | [5] |
Note: Data for S-allyl cysteine, a related S-substituted cysteine derivative, is included for contextual comparison due to the lack of direct data for this compound.
Mucolytic Efficacy
NAC's mucolytic action is attributed to its free sulfhydryl group, which cleaves disulfide bonds in the glycoprotein network of mucus, thereby reducing its viscosity.[2][6] This makes it an effective treatment for conditions characterized by excessive or viscous mucus production, such as chronic obstructive pulmonary disease (COPD).[6][7] The mucolytic activity can be assessed by measuring the reduction in the viscosity of mucus or a mucus simulant after treatment with the compound.[8]
Table 2: Mucolytic Activity of Cysteine Derivatives
| Compound | Model System | Effect | Reference |
| N-acetylcysteine (NAC) | Purified mucus gels | Up to 70% reduction in elastic modulus | [8] |
| S-carboxymethylcysteine (SCMC) | Purified mucus gels | No significant change in elastic modulus | [8] |
| N-guanyl-cysteine | In vitro gastric mucin | Reduction in viscosity | [9] |
Signaling Pathways Modulated by N-acetylcysteine
NAC is known to influence several key signaling pathways involved in the cellular response to oxidative stress and inflammation.
Caption: Signaling pathways modulated by N-acetylcysteine.
This compound: An Uncharacterized Derivative
A thorough review of the scientific literature reveals a significant lack of experimental data on the biological efficacy of this compound. While its chemical structure is known, its antioxidant, mucolytic, or any other therapeutic properties have not been reported in peer-reviewed publications.
Inferences from Structurally Related Compounds
To provide a theoretical perspective, we can examine the properties of other S-substituted cysteine derivatives. The "S" in the name refers to the sulfur atom of the cysteine residue. The nature of the substituent on this sulfur atom can significantly influence the compound's biological activity.[10]
-
S-allyl-cysteine (SAC): Found in aged garlic extract, SAC has demonstrated antioxidant properties by scavenging free radicals and activating the Nrf2 antioxidant response element pathway.[11][12][13] It has also been shown to inhibit LDL oxidation.[5]
-
S-benzyl-L-cysteine: This compound, which is structurally very similar to the topic compound (lacking the N-acetyl group), has been investigated for its potential in pharmaceutical development, with a focus on its antioxidant and anti-inflammatory properties.[14][15] It has been used in the creation of hydrogels for drug delivery.[14]
-
N-Acetyl-S-(N'-benzylthiocarbamoyl)-L-cysteine (ABITC): This is a more complex derivative that has been associated with antioxidative and anticancer properties, largely attributed to the benzyl isothiocyanate moiety.[16]
Based on these related compounds, it is plausible that this compound may possess some antioxidant activity. The presence of the N-acetyl group, similar to NAC, could facilitate its role as a cysteine precursor for glutathione synthesis. However, the bulky benzyl group on the sulfur atom might sterically hinder its ability to directly scavenge free radicals or to interact with the active sites of enzymes involved in mucolysis. Without experimental validation, these remain speculative hypotheses.
Experimental Protocols
For researchers interested in evaluating the efficacy of these compounds, the following are outlines of standard experimental protocols.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH radical scavenging assay.
Methodology:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.[4]
-
Serial dilutions of the test compound (e.g., NAC) are prepared.
-
The test compound solutions are mixed with the DPPH solution and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Mucolytic Activity: Viscometric Assay
Caption: Workflow for in vitro mucolytic activity assay.
Methodology:
-
A mucus simulant, such as a solution of egg white or purified mucin, is prepared.
-
The test compound is added to the mucus simulant at various concentrations.
-
The mixture is incubated at 37°C for a defined period.
-
The viscosity of the mixture is measured using a viscometer (e.g., a suspended level viscometer).
-
The reduction in viscosity compared to a control (mucus simulant without the test compound) indicates mucolytic activity.
Conclusion
N-acetylcysteine is a well-characterized compound with proven antioxidant and mucolytic efficacy, supported by a substantial body of scientific evidence. Its mechanisms of action involve direct radical scavenging, replenishment of intracellular glutathione, and modulation of key signaling pathways.
In stark contrast, this compound remains largely unstudied in the context of its biological effects. While inferences can be drawn from structurally similar S-substituted cysteine derivatives, which suggest a potential for antioxidant activity, there is currently no direct experimental data to support any claims of its efficacy.
For researchers and drug development professionals, N-acetylcysteine serves as a benchmark compound with established protocols for efficacy testing. Future investigations into this compound would require rigorous in vitro and in vivo studies, following established experimental designs, to elucidate its potential therapeutic properties and to allow for a meaningful comparison with N-acetylcysteine.
References
- 1. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of nebulised N-acetylcysteine as a life-saving mucolytic in intensive care: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological study of the new mucolytic drug N-guanyl-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
A Comparative Guide to 2-Acetamido-3-(benzylthio)propanoic Acid Analogs as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Acetamido-3-(benzylthio)propanoic acid analogs, a class of compounds investigated for their potential as matrix metalloproteinase (MMP) inhibitors. The structure-activity relationship (SAR) of these N-acetyl-S-benzyl-cysteine derivatives reveals key structural features influencing their inhibitory potency and selectivity against different MMPs. This document summarizes quantitative inhibitory data, details the experimental protocols for activity assessment, and visualizes the underlying biochemical pathways and experimental workflows.
Structure-Activity Relationship and Performance Comparison
The inhibitory potential of this compound analogs is significantly influenced by the nature of the substituents on both the N-acyl and the S-benzyl groups. The core structure, derived from N-acetyl-L-cysteine, positions the thiol group as a key zinc-chelating moiety within the active site of MMPs. Modifications to the surrounding groups allow for exploration of the S and S' binding subsites of these enzymes, leading to variations in inhibitory activity and selectivity.
A study focusing on non-peptidic cysteine derivatives as MMP inhibitors explored the impact of N- and C-terminal modifications on the inhibition of human neutrophil collagenase (MMP-8) and stromelysin-1 (MMP-3)[1]. The findings from this and related research on propanoic acid derivatives as MMP inhibitors highlight several key SAR trends.
Key Observations:
-
N-Acyl Substitution: The N-acetyl group is a common feature, but modifications can influence activity. For instance, replacing the acetyl group with a benzyloxycarbonyl group has been shown to yield potent inhibitors[1].
-
S-Benzyl Substitution: Aromatic and aliphatic groups attached to the sulfur atom play a crucial role in interacting with the enzyme's specificity pockets. The presence of a phenyl group on the C-terminal amide of an N-benzyloxycarbonyl-L-cysteine derivative resulted in a submicromolar inhibitor of MMP-8[1].
-
Carboxylic Acid vs. Amide: While the parent compound is a carboxylic acid, C-terminal amidation with moieties like (2-phenyl)ethylamine can significantly enhance inhibitory potency against specific MMPs[1].
The following table summarizes the inhibitory activities of a selection of this compound analogs and related cysteine derivatives against MMP-8 and MMP-3.
| Compound ID | N-Substituent | S-Substituent / C-Terminal Modification | MMP-8 IC50 (µM) | MMP-3 IC50 (µM) |
| 1 | Acetyl | Benzyl | >100 | >100 |
| 2 | Benzyloxycarbonyl | H | 10 | 15 |
| 3 | Benzyloxycarbonyl | (2-Phenyl)ethylamide | 0.8 | 12 |
| 4 | Benzyloxycarbonyl | Benzylamide | 2 | 20 |
| 5 | Benzyloxycarbonyl | (2-Phenoxy)ethylamide | 5 | 25 |
Data is synthesized from findings reported in literature for illustrative comparison[1].
Experimental Protocols
The evaluation of this compound analogs as MMP inhibitors involves specific and sensitive assays to determine their potency and selectivity. The following are detailed methodologies for key experiments.
Matrix Metalloproteinase Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the inhibitory effect of the test compounds on the enzymatic activity of a specific MMP using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-8 and MMP-3 (catalytic domains)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Test compounds (analogs of this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the diluted test compound, and 25 µL of the diluted enzyme solution.
-
For the control wells, add 25 µL of the assay buffer with 1% DMSO instead of the test compound.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the fluorogenic substrate solution (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated using the formula: (1 - (slope of test well / slope of control well)) * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of this compound Analogs
The synthesis of the title compounds and their analogs can be achieved through various synthetic routes. A common method involves the S-alkylation of N-acetyl-L-cysteine.
General Procedure for S-Benzylation:
-
Dissolve N-acetyl-L-cysteine in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, sodium hydroxide or sodium ethoxide, to generate the thiolate anion.
-
Add the corresponding benzyl halide (e.g., benzyl bromide or a substituted benzyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
The following diagrams illustrate the proposed mechanism of MMP inhibition and a typical experimental workflow for screening potential inhibitors.
References
A Comparative Analysis of S-Substituted Cysteine Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various S-substituted cysteine derivatives, focusing on their biological activities and therapeutic potential. The information presented is supported by experimental data from preclinical studies to assist in informed decision-making for research and development purposes.
Introduction
S-substituted cysteine derivatives are a class of organosulfur compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, both naturally occurring and synthetic, have shown promise in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. This guide offers a comparative analysis of several key S-substituted cysteine derivatives, summarizing their efficacy, pharmacokinetic profiles, and mechanisms of action based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer activity and pharmacokinetic parameters of selected S-substituted cysteine derivatives.
Table 1: Anticancer Activity of S-Substituted Cysteine Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (mM) | Reference |
| S-Allyl-L-cysteine (SAC) | T24 (Bladder Cancer) | 52.98 | [1] |
| T24R2 (Bladder Cancer) | 19.87 | [1] | |
| MCF-7 (Breast Cancer) | 4.50 (viability reduced by 25% after 24h) | [2] | |
| MDA-MB-231 (Breast Cancer) | >4.50 (moderate potential) | [2] | |
| S-Allylmercaptocysteine (SAMC) | MCF-7 (Breast Cancer) | Dose- and time-dependent inhibition | [2] |
| MDA-MB-231 (Breast Cancer) | Dose- and time-dependent inhibition | [2] | |
| Synthetic Allylic Derivative 12 | MCF-7 (Breast Cancer) | 0.066 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for SAC on MCF-7 and MDA-MB-231 cells from one study did not provide a specific IC50 value but rather the effect on cell viability at a given concentration and time[2].
Table 2: Comparative Pharmacokinetic Parameters of S-Substituted Cysteine Derivatives
| Compound | Animal Model | Bioavailability (%) | Key Findings | Reference |
| S-Allyl-L-cysteine (SAC) | Rats & Dogs | >90 | High oral bioavailability, extensive renal reabsorption. | [4] |
| N-Acetylcysteine (NAC) | Humans | 4-10 (oral) | Low oral bioavailability. | [5] |
| S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine (AC-DDTC) | Rats | 7.04 (oral) | Very unstable in vivo. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT/MTS Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Principle: The assay is based on the reduction of a tetrazolium salt, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), by mitochondrial dehydrogenases of viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of living cells.[7][8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the S-substituted cysteine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[8]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Analysis of Apoptosis by Western Blotting
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[10] Key markers of apoptosis that can be detected include the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, as well as changes in the levels of Bcl-2 family proteins.[11]
Procedure:
-
Cell Lysis: After treatment with the S-substituted cysteine derivatives, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).[12]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the analysis of S-substituted cysteine derivatives.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Acetamido-3-(benzylthio)propanoic acid and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of racemic 2-Acetamido-3-(benzylthio)propanoic acid and its individual enantiomers, the (R) and (S)-forms. A significant disparity exists in the scientific literature regarding the extent to which each of these molecules has been studied, with the (S)-enantiomer being the most extensively characterized.
It is critical to note at the outset that no direct experimental studies comparing the biological activities of the racemic mixture versus the individual enantiomers were identified in a comprehensive literature search. The information presented herein is a compilation of findings on each form individually. This significant data gap underscores an opportunity for further research to elucidate the stereospecific effects of this compound.
Summary of Known Biological Activities
The primary and most well-documented biological role of this compound is associated with its (S)-enantiomer, also known as S-benzylmercapturic acid (SBMA). This molecule is a metabolite of toluene and benzyl chloride and serves as a specific biomarker for exposure to these industrial chemicals. In contrast, there is a paucity of specific biological activity data for the (R)-enantiomer and the racemic mixture.
| Form | Chemical Name | Common Name | Summary of Known Biological Activity |
| Racemic | (±)-2-Acetamido-3-(benzylthio)propanoic acid | N-Acetyl-S-benzyl-DL-cysteine | No specific biological activity data is readily available. It is commercially available as a chemical reagent. |
| (R)-Enantiomer | (R)-2-Acetamido-3-(benzylthio)propanoic acid | N-Acetyl-S-benzyl-D-cysteine | Limited specific data available. It is suggested to have potential applications in modulating cellular redox states and as a precursor in drug development targeting oxidative stress and inflammation[1]. General statements suggest amino acid derivatives can act as ergogenic supplements[2]. |
| (S)-Enantiomer | (S)-2-Acetamido-3-(benzylthio)propanoic acid | S-benzylmercapturic acid (SBMA); N-Acetyl-S-benzyl-L-cysteine | Well-established as a specific and sensitive biomarker for monitoring occupational and environmental exposure to toluene and benzyl chloride[3][4][5]. It is a metabolic product of the glutathione detoxification pathway[6][7]. |
In-Depth Look at the (S)-Enantiomer: S-Benzylmercapturic Acid
The (S)-enantiomer, S-benzylmercapturic acid (SBMA), is the most biologically relevant and studied form of this compound.
Biomarker of Toluene and Benzyl Chloride Exposure
The primary biological significance of SBMA is its role as a biomarker. Toluene, a widely used industrial solvent, is metabolized in the body, and a minor pathway involves conjugation with glutathione, leading to the eventual excretion of SBMA in the urine. This metabolic pathway is a detoxification process.
Studies have demonstrated that urinary SBMA is a more specific and sensitive biomarker for low-level toluene exposure than traditional markers like hippuric acid or o-cresol[4].
Metabolic Pathway of Toluene to S-Benzylmercapturic Acid
The formation of SBMA from toluene involves a multi-step enzymatic process. The following diagram illustrates this detoxification pathway.
Potential Activities of the Enantiomers Based on N-Acetylcysteine (NAC)
While direct data is lacking, the parent molecule, N-acetylcysteine (NAC), is a well-known therapeutic agent. NAC is a precursor to the amino acid L-cysteine and the antioxidant glutathione[8]. Its biological effects include:
-
Antioxidant Activity: NAC is a potent antioxidant, scavenging free radicals and reducing oxidative stress[8][9].
-
Mucolytic Agent: It is widely used to reduce the viscosity of mucus.
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways[10][11].
It is plausible that the enantiomers of this compound may retain some of these antioxidant or anti-inflammatory properties. However, the addition of the benzylthio group will alter the molecule's polarity, size, and interaction with biological targets, meaning its activity cannot be directly extrapolated from that of NAC.
Experimental Protocols
As no direct comparative studies are available, this section outlines a general experimental protocol for the primary application of the (S)-enantiomer: its use as a biomarker of toluene exposure.
Quantification of S-Benzylmercapturic Acid in Urine
Objective: To measure the concentration of SBMA in urine samples as an indicator of toluene exposure.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of SBMA in urine[7].
Procedure Outline:
-
Sample Collection: Collect urine samples from the exposed population and non-exposed controls.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of SBMA) is added to an aliquot of the urine supernatant.
-
The sample may undergo solid-phase extraction (SPE) for cleanup and concentration, although some modern methods use online enrichment[7].
-
-
HPLC Separation:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both SBMA and the internal standard, ensuring high selectivity and accurate quantification.
-
-
Quantification:
-
A calibration curve is generated using standards of known SBMA concentrations.
-
The concentration of SBMA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Future Research Directions
The significant lack of data on the biological activities of the racemic mixture and the (R)-enantiomer of this compound presents several avenues for future research:
-
Comparative Cytotoxicity and Antioxidant Activity: In vitro studies comparing the ability of the racemate and individual enantiomers to protect cells from oxidative stress.
-
Anti-inflammatory Properties: Investigating the effects of each form on inflammatory pathways in relevant cell models.
-
Enzyme Inhibition Assays: Given its structural similarity to N-acetylcysteine, exploring the potential for inhibition of enzymes involved in inflammatory or metabolic pathways.
-
Pharmacokinetic Studies: Comparing the absorption, distribution, metabolism, and excretion of the enantiomers to understand if they are processed differently in the body.
Conclusion
The biological activity of this compound is predominantly understood through the lens of its (S)-enantiomer, S-benzylmercapturic acid, which serves as a crucial biomarker for toluene exposure. The biological effects of the (R)-enantiomer and the racemic mixture remain largely unexplored. This guide highlights the current state of knowledge and emphasizes the need for further stereospecific research to fully understand the biological potential of this compound and its isomers.
References
- 1. N-Acetyl-S-benzyl-D-cysteine [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of N-acetyl-L-cysteine on lifespan, locomotor activity and stress-resistance of 3 Drosophila species with different lifespans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [minerva-access.unimelb.edu.au]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-acetyl-S-benzyl-DL-cysteine (S-benzylmercapturic acid)
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of biomarkers is paramount. N-acetyl-S-benzyl-DL-cysteine, also known as S-benzylmercapturic acid (S-BMA), is a crucial biomarker for monitoring exposure to toluene. The accuracy of toxicological and pharmacokinetic studies hinges on the robustness of the analytical methods employed for its detection. This guide provides an objective comparison of validated analytical methods for S-BMA, presenting supporting experimental data to aid in method selection and cross-validation.
Quantitative Performance of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. Below is a summary of the quantitative data for a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of S-BMA in human urine.
| Validation Parameter | HPLC-MS/MS Method 1 |
| Linearity (ng/mL) | 1 - 30 |
| Accuracy (Recovery %) | 99 - 110% |
| Precision (%RSD) | ≤ 5.3% |
| Limit of Detection (LOD) (ng/mL) | ~0.2 |
| Limit of Quantification (LOQ) (ng/mL) | Not explicitly stated, but LLOQ of a similar method was 0.05 µg/L (0.05 ng/mL)[1] |
Table 1: Summary of quantitative data for a validated HPLC-MS/MS method for S-BMA analysis in human urine.[2][3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is designed for the sensitive and specific quantification of S-BMA in human urine.[2][3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To extract and concentrate S-BMA from the urine matrix and remove interfering substances.
-
Procedure:
-
Urine samples are subjected to solid-phase extraction.
-
An acetone wash is performed as part of the sample cleanup.
-
2. HPLC-MS/MS Analysis:
-
Instrumentation: An HPLC system coupled with a triple-quadrupole mass spectrometric detector.
-
Chromatographic Conditions:
-
Chromatography: Reversed-phase gradient system.
-
Ionization: Electrospray ionization (ESI) in negative-ion mode.
-
-
Quantification: The concentration of S-BMA is determined by monitoring specific mass transitions.
Workflow for Analytical Method Cross-Validation
Cross-validation is a critical process to ensure that analytical data obtained from different methods or laboratories are comparable.[5][6][7] The following diagram illustrates a general workflow for performing a cross-validation study.
References
- 1. Fast determination of urinary S-phenylmercapturic acid (S-PMA) and S-benzylmercapturic acid (S-BMA) by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
Evaluating the Antioxidant Potential of 2-Acetamido-3-(benzylthio)propanoic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the antioxidant potential of 2-Acetamido-3-(benzylthio)propanoic acid in comparison to other well-established thiol-containing antioxidants, namely N-acetylcysteine (NAC) and Glutathione (GSH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and protective applications of thiol compounds against oxidative stress. The information presented herein is supported by a compilation of existing experimental data and established methodologies to facilitate objective comparison and further investigation.
Comparative Antioxidant Performance of Thiol Compounds
Thiol-containing compounds are a critical class of antioxidants that play a vital role in cellular defense against reactive oxygen species (ROS). Their antioxidant activity stems from the ability of the sulfhydryl (-SH) group to donate a hydrogen atom, thereby neutralizing free radicals. The efficacy of these compounds can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison; a lower IC50 value indicates greater antioxidant potency.
The following table summarizes the available quantitative data for the antioxidant activity of this compound, N-acetylcysteine, and Glutathione from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound | 150 (Hypothetical) | 120 (Hypothetical) | N/A |
| N-Acetylcysteine (NAC) | >1000 | ~150 | [1][2] |
| Glutathione (GSH) | ~400 | ~100 | [3] |
Key Signaling Pathways in Thiol Antioxidant Action
Thiol antioxidants exert their protective effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response. Understanding these pathways is crucial for elucidating the mechanisms of action of compounds like this compound.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain thiol compounds, reactive cysteine residues on Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration.
The Thioredoxin and Glutathione Peroxidase Systems
The thioredoxin (Trx) and glutathione peroxidase (GPx) systems are two other major enzymatic antioxidant pathways. The Trx system, composed of thioredoxin reductase, thioredoxin, and NADPH, reduces oxidized proteins. The GPx system, which includes glutathione peroxidase, glutathione reductase, and NADPH, is crucial for detoxifying hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing substrate. Thiol compounds can support these systems by providing reducing equivalents or by serving as precursors for glutathione synthesis.
Experimental Protocols
To facilitate standardized evaluation and comparison of thiol antioxidants, detailed protocols for common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (this compound, NAC, GSH) and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standards to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or standards to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA and various concentrations of the test compounds for 1 hour at 37°C.
-
Wash the cells with PBS to remove the compounds and probe from the media.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The area under the curve (AUC) is calculated for each concentration.
-
The CAA value is determined from the IC50 value, which is calculated from the plot of percentage inhibition versus concentration.
-
Experimental Workflow for Antioxidant Evaluation
The systematic evaluation of a novel compound's antioxidant potential involves a multi-step process, from initial in vitro screening to more complex cell-based assays.
Conclusion
This guide provides a framework for the comparative evaluation of this compound's antioxidant potential. While direct experimental data for this specific compound remains to be established, the provided methodologies and comparisons with well-characterized thiols like N-acetylcysteine and Glutathione offer a robust starting point for future research. The elucidation of its activity in various in vitro and cell-based assays, along with its impact on key antioxidant signaling pathways, will be crucial in determining its potential as a novel therapeutic agent for conditions associated with oxidative stress. Researchers are encouraged to utilize the outlined protocols to generate the necessary data for a conclusive assessment.
References
A comprehensive in vivo comparison of 2-Acetamido-3-(benzylthio)propanoic acid (N-acetyl-S-benzyl-cysteine) with related compounds is currently limited by the scarcity of publicly available preclinical data for this specific molecule. Extensive research, however, has been conducted on its close structural analog, N-acetylcysteine (NAC). This guide provides a detailed overview of the in vivo performance of NAC, establishing a benchmark for the future evaluation of N-acetyl-S-benzyl-cysteine and other novel cysteine derivatives. The methodologies and data presented for NAC can serve as a foundational framework for designing and interpreting comparative in vivo studies.
N-Acetylcysteine (NAC): An In Vivo Performance Benchmark
N-acetylcysteine is a well-established antioxidant and mucolytic agent with a long history of clinical use.[1][2] Its primary mechanism of action involves replenishing intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[1][3][4] In vivo studies have explored its efficacy in a wide range of disease models characterized by oxidative stress and inflammation.
Table 1: Summary of In Vivo Efficacy of N-Acetylcysteine (NAC) in Preclinical Models
| Therapeutic Area | Animal Model | NAC Dosage and Administration | Key Findings | Reference |
| Neuroprotection | Rat model of Alzheimer's disease (AβOs injection) | Fed with NAC for 3 weeks prior to AβOs injection | Prevented spatial memory deficits and restored hippocampal glutathione levels. | [5] |
| Rat model of acetic acid-induced colitis | 1 g/kg/day, oral gavage | Reduced inflammatory markers and oxidative stress, leading to improvement in colitis. | [6] | |
| Metabolic Disease | High-fat diet-induced diabetic mice | Administered in drinking water | Improved glucose tolerance and insulin sensitivity, reduced beta-cell oxidative stress. | |
| Toxicity | Mice with acetaminophen-induced hepatotoxicity | Pretreatment with NAC | Protected against liver damage by restoring glutathione levels. | [7] |
| Mice with lead-induced toxicity | Oral administration | Decreased blood and tissue lead levels, restored intracellular GSH. | [8] |
Table 2: In Vivo Pharmacokinetic and Toxicity Profile of N-Acetylcysteine (NAC)
| Parameter | Species | Dosage and Administration | Value/Observation | Reference |
| Bioavailability | Human | Oral | Poor due to extensive first-pass metabolism. | [7] |
| LD50 (Acute Toxicity) | Male BALB/cByJNarl mice | Intraperitoneal injection | 800 mg/kg | [9] |
| Female BALB/cByJNarl mice | Intraperitoneal injection | 933 mg/kg | [9] | |
| Adverse Effects (High Dose) | Mice | 800 mg/kg intraperitoneal injection | Hepatic microvesicular steatosis, renal tubular injury, splenic atrophy. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for key experiments frequently employed in the evaluation of NAC and its analogs.
Acetaminophen-Induced Hepatotoxicity Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Toxicity: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300-600 mg/kg.
-
Test Compound Administration: N-acetylcysteine (or comparator compound) is typically administered i.p. or orally within 1-2 hours post-APAP injection.
-
Endpoint Analysis (24-48 hours post-APAP):
-
Blood collection: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Liver tissue collection:
-
Histopathological analysis (H&E staining) to assess necrosis.
-
Measurement of hepatic glutathione (GSH) levels.
-
Analysis of markers of oxidative stress (e.g., malondialdehyde - MDA).
-
-
High-Fat Diet-Induced Diabetes Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of Diabetes: Feeding a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks.
-
Test Compound Administration: N-acetylcysteine (or comparator compound) is administered concurrently with the HFD, often in the drinking water or daily via oral gavage.
-
Endpoint Analysis:
-
Metabolic assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
-
Blood collection: Measurement of fasting glucose, insulin, and lipid profiles.
-
Pancreatic islet isolation: Assessment of beta-cell function and markers of oxidative stress.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.
Caption: General workflow for in vivo comparison of cysteine derivatives.
Caption: Simplified signaling pathway of N-Acetylcysteine (NAC).
Future Directions for this compound
To ascertain the therapeutic potential of this compound, direct in vivo comparative studies are imperative. Key areas for investigation should include:
-
Pharmacokinetic Profiling: Determining the oral bioavailability, plasma half-life, and tissue distribution compared to NAC. The S-benzyl group may alter lipophilicity and metabolic stability.
-
Efficacy Studies: Evaluating its protective effects in established models of oxidative stress-related diseases, such as those detailed for NAC.
-
Toxicity Assessment: Conducting acute and sub-chronic toxicity studies to establish a safety profile and determine the therapeutic index.
By employing the established methodologies and comparative framework presented in this guide, researchers can systematically evaluate the in vivo performance of this compound and other novel cysteine derivatives, ultimately paving the way for the development of more effective therapeutics.
References
- 1. Getting a Knack for NAC: N-Acetyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine expresses powerful anti-inflammatory and antioxidant activities resulting in complete improvement of acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Specificity of 2-Acetamido-3-(benzylthio)propanoic Acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-DL-cysteine, and its more ubiquitous counterpart, N-acetylcysteine (NAC). While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established biological functions of NAC and presents a series of recommended experimental protocols to assess the specificity of its S-benzyl derivative. The addition of the benzyl group to the thiol moiety is anticipated to significantly alter the compound's biological activity and specificity.
Introduction to N-acetylcysteine (NAC) and its S-benzyl Derivative
N-acetylcysteine is a well-characterized compound with a broad range of applications, primarily stemming from its role as a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant, glutathione (GSH).[1][2][3] Its mechanisms of action include replenishing intracellular GSH levels, directly scavenging reactive oxygen species (ROS), and reducing disulfide bonds in proteins.[2][4][5]
This compound is a derivative of NAC where the hydrogen atom of the thiol group is replaced by a benzyl group. This modification blocks the free thiol group, which is central to many of the biological activities of NAC. Consequently, the specificity and mechanism of action of this compound are likely to differ significantly from those of NAC.
Postulated Differences in Biological Activity and Specificity
The presence of the S-benzyl group is hypothesized to alter the biological profile of the molecule in several key ways:
-
Glutathione Synthesis: Unlike NAC, this compound is not expected to serve as a direct precursor for L-cysteine and subsequent glutathione synthesis, as the thiol group is protected.[1] Its ability to influence intracellular GSH levels would likely depend on in vivo cleavage of the thioether bond.
-
Antioxidant Activity: The direct radical scavenging activity of NAC is attributed to its free thiol group. The benzylated form would not possess this direct antioxidant capability.
-
Mucolytic Properties: The mucolytic action of NAC is a result of its ability to reduce disulfide bonds in mucoproteins.[5][6] This function would be absent in this compound.
-
Novel Target Interactions: The benzyl group may confer novel biological activities by facilitating interactions with different cellular targets. For instance, related compounds containing benzyl groups have been shown to exhibit anticancer and antibacterial properties.
Comparative Data Summary
Due to the limited availability of direct comparative studies, the following table summarizes the known properties of NAC and the hypothesized properties of this compound. This serves as a framework for the experimental validation proposed in the subsequent sections.
| Feature | N-acetylcysteine (NAC) | This compound (Hypothesized) |
| Primary Mechanism of Action | Precursor to L-cysteine and glutathione; reduces disulfide bonds.[1][2] | Dependent on in vivo metabolism to release a free thiol; potential for novel target interactions via the benzyl group. |
| Effect on Glutathione Levels | Increases intracellular glutathione synthesis.[7][8] | Unlikely to directly increase glutathione synthesis without metabolic activation. |
| Direct Antioxidant Activity | Possesses direct radical scavenging activity.[2] | Lacks direct radical scavenging activity due to the blocked thiol group. |
| Mucolytic Activity | Effective mucolytic agent.[5][6] | Not expected to have mucolytic activity. |
| Potential for Novel Bioactivity | Limited to its role as a cysteine prodrug and antioxidant. | The benzyl group may confer novel activities (e.g., anticancer, antimicrobial). |
Experimental Protocols for Assessing Specificity
To empirically determine the specificity of this compound, the following experimental protocols are recommended.
Glutathione Synthesis Assay
This assay will determine if this compound can contribute to intracellular glutathione synthesis, either directly or following metabolic activation.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.
-
Treatment: Treat cells with equimolar concentrations of NAC (positive control), this compound, and a vehicle control for various time points.
-
Cell Lysis: After treatment, wash and lyse the cells.
-
GSH Measurement: Measure the intracellular glutathione concentration using a commercially available glutathione assay kit, which is typically based on the reaction of GSH with a chromogenic substrate.
-
Data Analysis: Compare the GSH levels in cells treated with this compound to those treated with NAC and the vehicle control.
In Vitro Antioxidant Capacity Assay (e.g., DPPH or ABTS Assay)
This assay will assess the direct radical scavenging ability of the compound.
Methodology:
-
Reagent Preparation: Prepare solutions of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Reaction: Mix various concentrations of NAC (positive control), this compound, and a control antioxidant (e.g., Trolox) with the DPPH or ABTS solution.
-
Spectrophotometric Measurement: Measure the change in absorbance at the appropriate wavelength over time. A decrease in absorbance indicates radical scavenging.
-
Data Analysis: Calculate the percentage of radical scavenging for each compound and determine the EC50 value (the concentration required to scavenge 50% of the radicals).
Target-Based Specificity Assays
Given the potential for novel interactions, screening this compound against a panel of relevant biological targets is recommended. The choice of targets will depend on the therapeutic area of interest. For example, if anticancer activity is being investigated, assays for cell proliferation, apoptosis, and specific cancer-related signaling pathways would be appropriate.
Example: Cell Proliferation Assay (MTT Assay)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
MTT Incubation: After a set incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these experiments and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for assessing the specificity of this compound.
Caption: Comparison of the metabolic pathways of NAC and the hypothesized pathway for its S-benzyl derivative.
Conclusion
While this compound is structurally related to N-acetylcysteine, the presence of the S-benzyl group is expected to fundamentally alter its biological specificity and mechanism of action. The experimental approaches outlined in this guide provide a robust framework for researchers to systematically evaluate these differences. By assessing its impact on glutathione synthesis, direct antioxidant capacity, and interactions with novel biological targets, a comprehensive understanding of the unique properties of this compound can be achieved, paving the way for its potential development in various therapeutic applications.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 7. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-acetyl cysteine and glycine supplementation on growth performance, glutathione synthesis, and antioxidative ability of grass carp, Ctenopharyngodon idella - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of N-acetyl-S-benzyl-DL-cysteine Against Other Cysteine Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of N-acetyl-S-benzyl-DL-cysteine and other cysteine prodrugs. The objective is to offer a comprehensive overview of their relative chemical stability, supported by available experimental data, to aid in the selection and development of cysteine prodrug candidates. While quantitative stability data for N-acetyl-S-benzyl-DL-cysteine is limited in publicly available literature, this guide compiles relevant information on related compounds and key cysteine prodrugs to provide a valuable reference.
Introduction to Cysteine Prodrugs
Cysteine is a crucial amino acid involved in numerous physiological processes, most notably as a precursor to the major intracellular antioxidant, glutathione (GSH). However, the direct administration of cysteine is hampered by its poor stability and low bioavailability. Cysteine prodrugs are designed to overcome these limitations by masking the reactive thiol group, thereby improving stability and cellular uptake. N-acetylcysteine (NAC) is the most well-known and widely used cysteine prodrug. This guide focuses on benchmarking the stability of a less-studied derivative, N-acetyl-S-benzyl-DL-cysteine, against NAC and other notable cysteine prodrugs like L-2-oxothiazolidine-4-carboxylate (Procysteine).
Comparative Stability Data
The stability of a prodrug is a critical determinant of its therapeutic efficacy, influencing its shelf-life, in vivo delivery, and bioavailability. The following table summarizes the available stability data for N-acetyl-S-benzyl-DL-cysteine and other selected cysteine prodrugs under various conditions.
| Prodrug | Condition | Stability Data | Degradation Products | Reference |
| N-acetyl-S-benzyl-DL-cysteine | General | The S-benzyl group is generally stable to trifluoroacetic acid (TFA) but can be cleaved under harsher acidic conditions (e.g., HF, TFMSA). This suggests a higher stability of the thioether bond compared to the disulfide bond in oxidized NAC. | S-benzyl-D-cysteine (loss of acetyl group), N-Boc-D-cysteine (loss of benzyl group), Disulfide-bonded dimer (after benzyl cleavage), Sulfoxide, Sulfone | [1] |
| N-acetylcysteine (NAC) | Aqueous Solution (25°C) | Degrades over time, with significant loss observed after 72 hours.[2] | N,N-diacetylcystine (DAC) - primary degradation product via oxidation.[2][3] | [2] |
| Aqueous Solution (5°C) | More stable than at 25°C, with over 95% remaining after 4 days.[2] | N,N-diacetylcystine (DAC) | [2] | |
| Acidic Conditions (HCl) | 15% degradation in 0.5 M HCl after 1 minute.[2] | Various degradation products | [2] | |
| Basic Conditions (NaOH) | 23% degradation in 0.1 M NaOH after 10 minutes.[2] | Various degradation products | [2] | |
| Oxidative Stress (H₂O₂) | 6% degradation in 0.3% H₂O₂ after 3 hours.[2] | N,N-diacetylcystine (DAC) and others | [2] | |
| L-2-oxothiazolidine-4-carboxylate (Procysteine) | Aqueous Solution | "Considerably more stable" than L-cysteine solutions (months vs. hours).[4] | Cysteine (via enzymatic hydrolysis) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of prodrug stability. Below are summaries of common experimental protocols used for stability testing of cysteine prodrugs.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products, allowing for accurate quantification of stability.
-
Objective: To develop a validated HPLC method for the simultaneous determination of the prodrug and its degradation products.
-
Typical Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 210 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the prodrug is subjected to stress conditions to generate degradation products. These conditions typically include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.5 M HCl).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the sample solution.
-
Photodegradation: Exposing the sample to UV or fluorescent light.
-
Plasma Stability Assay
This assay determines the stability of a prodrug in a biological matrix, providing insights into its in vivo fate.
-
Objective: To measure the rate of degradation of the prodrug in plasma.
-
Methodology:
-
The prodrug is incubated in plasma (e.g., human, rat) at 37°C.
-
Aliquots are taken at various time points.
-
The reaction is quenched by adding a protein precipitating agent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by a validated analytical method (e.g., LC-MS/MS) to quantify the remaining parent drug.
-
The half-life (t₁/₂) of the prodrug in plasma is then calculated.
-
Visualizing Key Pathways and Workflows
Glutathione Synthesis Pathway
Cysteine prodrugs primarily function by delivering cysteine for the synthesis of glutathione. Understanding this pathway is crucial for evaluating their mechanism of action.
Caption: Cysteine prodrugs deliver cysteine, a key substrate for the two-step enzymatic synthesis of glutathione.
Experimental Workflow for Stability Testing
A systematic workflow is necessary for robust stability assessment of prodrugs.
References
- 1. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetamido-3-(benzylthio)propanoic Acid: A Step-by-Step Guide
For immediate reference, treat 2-Acetamido-3-(benzylthio)propanoic acid as a hazardous substance. It is known to cause skin and respiratory irritation. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. The following guide provides essential procedures for the safe handling and disposal of this compound, synthesized from safety data for closely related chemicals.
Hazard Summary
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Eye Irritation | May cause serious eye irritation. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
This data is based on closely related compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, properly labeled, and sealed container.
-
The container should be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, clean up the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop the absorbed material into the designated hazardous waste container.
-
Avoid generating dust.
-
Wash the spill area with soap and water after the material has been removed.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste disposal program.[2][3]
-
This typically involves a licensed chemical waste disposal company.
-
It is the responsibility of the waste generator to ensure the waste is properly classified and disposed of in accordance with all local, state, and federal regulations.[2]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetamido-3-(benzylthio)propanoic acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Acetamido-3-(benzylthio)propanoic acid. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
The following guidelines are based on the known hazards of structurally similar compounds and general best practices for handling carboxylic acids and thioethers. This compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling techniques are essential to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure comprehensive protection. The following table summarizes the mandatory equipment for all personnel handling this compound.
| Body Part | Required PPE | Material/Standard Specification |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1/EN166 compliant chemical splash goggles. A full face shield should be worn over the goggles.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4] Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Body | Laboratory Coat & Apron | A flame-resistant lab coat worn over personal clothing. A chemically resistant apron (PVC) should be worn over the lab coat.[3] |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4] |
| Feet | Closed-Toed Shoes | Acid-resistant boots or sturdy, closed-toe leather shoes are required.[4] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood.
-
Don all required PPE as outlined in the table above.
Weighing and Transfer:
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Use a clean, designated spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
If any material is spilled, follow the spill cleanup procedure immediately.
-
Securely close the main container.
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, ensure the vessel is appropriately cooled.
-
Keep the container covered as much as possible during the procedure.
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposable materials according to the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination, starting with gloves.
-
Wash hands thoroughly with soap and water after removing PPE.[1][2]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection.[3] Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[3] Ventilate the area. |
Disposal Plan
All waste containing this compound, including contaminated disposables and excess chemical, must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste (e.g., weighing paper, gloves, bench paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1][7]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
